h-Met-otbu.hcl
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
tert-butyl (2S)-2-amino-4-methylsulfanylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2S.ClH/c1-9(2,3)12-8(11)7(10)5-6-13-4;/h7H,5-6,10H2,1-4H3;1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJQROCWHZGZBJ-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCSC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCSC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30521339 | |
| Record name | tert-Butyl L-methioninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30521339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91183-71-0 | |
| Record name | tert-Butyl L-methioninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30521339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
H-Met-OtBu·HCl: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the chemical properties, synthesis applications, and biological relevance of H-Met-OtBu·HCl (L-Methionine tert-butyl ester hydrochloride). Tailored for researchers, scientists, and professionals in drug development, this document offers detailed experimental protocols, data summaries, and visualizations to support the effective use of this versatile amino acid derivative.
Core Chemical Properties
H-Met-OtBu·HCl is a protected form of the essential amino acid L-methionine, widely utilized in peptide synthesis and as a precursor in the development of pharmaceuticals and nutraceuticals. The tert-butyl ester protection of the carboxylic acid group enhances its solubility in organic solvents and allows for controlled, sequential peptide bond formation.
Physicochemical Data
A summary of the key quantitative data for H-Met-OtBu·HCl is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 91183-71-0 | [1] |
| Molecular Formula | C₉H₂₀ClNO₂S | [2] |
| Molecular Weight | 241.78 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 144 - 152 °C | N/A |
| Solubility | Soluble in DMSO (50 mg/mL) | N/A |
| Storage | 4°C, sealed from moisture. For long-term storage in solvent, -80°C (6 months) or -20°C (1 month). | [2] |
Structural Information
The chemical structure of H-Met-OtBu·HCl features a tert-butyl ester protecting the carboxylic acid and a hydrochloride salt of the primary amine.
Experimental Protocols
The primary application of H-Met-OtBu·HCl is in peptide synthesis, both in solid-phase (SPPS) and solution-phase methodologies. The following protocols are representative examples of its use.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates a typical workflow for the incorporation of an H-Met-OtBu·HCl residue into a peptide chain using Fmoc-based SPPS.
2.1.1. Detailed Coupling Protocol (Manual SPPS)
This protocol describes the manual coupling of H-Met-OtBu·HCl to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-deprotected peptide-resin
-
H-Met-OtBu·HCl
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Solvent (Peptide synthesis grade N,N-Dimethylformamide - DMF)
-
Washing solvents (DMF, Dichloromethane - DCM)
-
Kaiser test kit
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes. Drain the solvent.
-
Activation of Amino Acid: In a separate vessel, dissolve H-Met-OtBu·HCl (2-4 equivalents relative to resin loading), HBTU (1.9-3.9 equivalents), and HOBt (optional, to suppress racemization) in DMF. Add DIPEA (3-6 equivalents) to the mixture and vortex for 1-2 minutes. This creates the activated amino acid solution.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring the Reaction: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates the completion of the coupling reaction.
-
Washing: Drain the reaction mixture and wash the peptide-resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts. The resin is now ready for the next cycle of deprotection and coupling or for final cleavage.
Cleavage and Deprotection of Methionine-Containing Peptides
The final step in SPPS is the cleavage of the peptide from the resin and the removal of all protecting groups. For peptides containing methionine and tert-butyl protecting groups, a carefully formulated cleavage cocktail is essential to prevent side reactions.
Potential Side Reactions:
-
Oxidation: The thioether side chain of methionine is susceptible to oxidation to methionine sulfoxide.
-
S-alkylation (tert-butylation): The tert-butyl cations generated during the cleavage of OtBu and other tBu-based protecting groups can alkylate the methionine sulfur.
Recommended Cleavage Cocktail: A common cleavage cocktail to mitigate these side reactions is Reagent K or a similar mixture.
| Component | Purpose | Typical Percentage (v/v) |
| Trifluoroacetic Acid (TFA) | Cleavage and deprotection | 82.5% |
| Water | Cation scavenger | 5% |
| Phenol | Cation scavenger | 5% |
| Thioanisole | Cation scavenger, prevents S-alkylation | 5% |
| 1,2-Ethanedithiol (EDT) | Cation scavenger, reduces oxidation | 2.5% |
Procedure:
-
Dry the peptide-resin thoroughly.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubate the mixture at room temperature with occasional swirling for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
Purification and Analysis
2.3.1. Purification by Reversed-Phase HPLC (RP-HPLC)
Crude peptides are typically purified using preparative RP-HPLC.
Typical Conditions:
-
Column: C18 stationary phase.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient of increasing Mobile Phase B is used to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide.
-
Detection: UV absorbance at 214 nm and 280 nm.
2.3.2. Characterization by Mass Spectrometry
The identity and purity of the final peptide are confirmed by mass spectrometry, typically using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). The observed molecular weight should correspond to the calculated mass of the desired peptide.
Biological Context: Methionine Metabolism and Signaling
While H-Met-OtBu·HCl is a synthetic building block, the methionine it provides is a crucial player in cellular metabolism and signaling. Understanding this context is vital for researchers designing peptides with potential biological activity.
Methionine Metabolism Overview
Methionine is an essential amino acid that is a precursor for the synthesis of S-adenosylmethionine (SAM), the primary methyl group donor in the cell. SAM is involved in the methylation of DNA, RNA, proteins, and lipids. The methionine metabolic pathway also leads to the production of cysteine and glutathione, which are critical for cellular redox balance.
Methionine and the mTOR Signaling Pathway
The mTOR (mechanistic Target of Rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. Recent research has shown that the availability of methionine, through its conversion to SAM, plays a key role in activating the mTORC1 complex. This occurs through the sensing of SAM levels by cellular proteins, which in turn modulates mTORC1 activity.
The following diagram illustrates the central role of Methionine in the S-adenosylmethionine (SAM) synthesis pathway and its link to the mTOR signaling pathway.
This connection highlights that the incorporation of methionine into a peptide could influence its interaction with cellular pathways that are sensitive to nutrient availability.
Conclusion
H-Met-OtBu·HCl is a valuable tool for the synthesis of methionine-containing peptides. Its use requires careful consideration of potential side reactions, particularly during the final cleavage and deprotection steps. By employing appropriate scavengers and optimized protocols, researchers can successfully synthesize and purify these peptides. Furthermore, an understanding of the central role of methionine in cellular metabolism and signaling provides a framework for the rational design of peptides with desired biological activities.
References
An In-depth Technical Guide to L-Methionine tert-butyl ester hydrochloride: Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of L-Methionine tert-butyl ester hydrochloride, a crucial derivative of the essential amino acid L-methionine. Esteemed for its role in enhancing solubility and stability, this compound serves as a vital building block in peptide synthesis and various pharmaceutical applications. This document details its chemical structure, physical properties, synthesis and purification protocols, and its application in solid-phase peptide synthesis (SPPS).
Core Compound Specifications
L-Methionine tert-butyl ester hydrochloride is the hydrochloride salt of the tert-butyl ester of L-methionine. The tert-butyl ester group provides steric hindrance that protects the carboxylic acid functionality during chemical reactions, a feature highly valuable in the stepwise construction of peptide chains.
| Property | Value |
| Molecular Formula | C₉H₂₀ClNO₂S |
| Molecular Weight | 241.78 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 144-152 °C |
| Optical Rotation | [α]²⁰/D +7° to +13° (c=1 in DMF) |
| CAS Number | 91183-71-0 |
| Storage Conditions | 2-8 °C, desiccated |
Synthesis and Purification
The synthesis of L-Methionine tert-butyl ester hydrochloride is typically achieved through the esterification of L-methionine. A common and effective method involves the reaction of L-methionine with isobutylene in the presence of an acid catalyst, followed by conversion to the hydrochloride salt.
Experimental Protocol: Synthesis
Objective: To synthesize L-Methionine tert-butyl ester hydrochloride from L-methionine.
Materials:
-
L-Methionine
-
Dichloromethane (DCM), anhydrous
-
Isobutylene
-
Sulfuric acid (concentrated) or p-Toluenesulfonic acid (PTSA)
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate
-
Diethyl ether, anhydrous
-
Hydrogen chloride (gas or solution in diethyl ether)
Procedure:
-
Reaction Setup: In a pressure-rated flask equipped with a magnetic stir bar, suspend L-methionine (1 equivalent) in anhydrous dichloromethane.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the suspension.
-
Esterification: Cool the mixture to -10 °C and carefully introduce a measured excess of condensed isobutylene. Seal the flask and allow the reaction to stir at room temperature for 48-72 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, carefully vent the flask in a fume hood to release any excess pressure. Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude L-Methionine tert-butyl ester as an oil.
Experimental Protocol: Purification and Salt Formation
Objective: To purify the crude L-Methionine tert-butyl ester and convert it to its hydrochloride salt.
Procedure:
-
Purification: The crude ester can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Salt Formation: Dissolve the purified L-Methionine tert-butyl ester in anhydrous diethyl ether. Cool the solution to 0 °C in an ice bath.
-
Precipitation: Bubble dry hydrogen chloride gas through the solution or add a pre-prepared solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate out of the solution as a white solid.
-
Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield pure L-Methionine tert-butyl ester hydrochloride.
Characterization Data
The structure and purity of L-Methionine tert-butyl ester hydrochloride are confirmed through various spectroscopic techniques.
| Technique | Expected Characteristics |
| ¹H NMR (CDCl₃) | δ (ppm): ~4.2 (t, 1H, α-CH), ~2.7 (t, 2H, γ-CH₂), ~2.2 (m, 2H, β-CH₂), ~2.1 (s, 3H, S-CH₃), 1.5 (s, 9H, C(CH₃)₃). The NH₃⁺ protons will appear as a broad singlet. |
| ¹³C NMR (CDCl₃) | δ (ppm): ~170 (C=O), ~83 (O-C(CH₃)₃), ~52 (α-CH), ~31 (γ-CH₂), ~30 (β-CH₂), ~28 (C(CH₃)₃), ~15 (S-CH₃). |
| FTIR (KBr) | cm⁻¹: ~2900-3100 (N-H stretch of NH₃⁺), ~2950 (C-H stretch), ~1740 (C=O stretch of ester), ~1250 and ~1150 (C-O stretch of ester). |
| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ calculated for C₉H₁₉NO₂S at 206.12. The observed mass will correspond to the free base. |
Application in Solid-Phase Peptide Synthesis (SPPS)
L-Methionine tert-butyl ester hydrochloride is a precursor for Fmoc-L-Met-OtBu, a commonly used building block in Fmoc-based solid-phase peptide synthesis (SPPS). The tert-butyl ester protects the C-terminus of methionine while the Fmoc group protects the N-terminus, allowing for the sequential addition of amino acids to a growing peptide chain attached to a solid support.
Experimental Protocol: Fmoc-SPPS
Objective: To incorporate Fmoc-L-Met-OtBu into a peptide sequence using manual or automated SPPS.
Materials:
-
Fmoc-protected amino acid resin (e.g., Fmoc-Rink Amide resin)
-
Fmoc-L-Met-OH
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Deprotection solution (20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Washing solutions
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
Procedure:
-
Resin Swelling: The resin is swollen in DMF.
-
Fmoc Deprotection: The Fmoc group on the resin is removed using 20% piperidine in DMF.
-
Amino Acid Coupling: Fmoc-L-Met-OH is pre-activated with a coupling reagent and a base, and then coupled to the deprotected resin.
-
Washing: The resin is washed to remove excess reagents and byproducts.
-
Repeat: Steps 2-4 are repeated for each subsequent amino acid in the desired sequence.
-
Final Deprotection: The N-terminal Fmoc group of the final amino acid is removed.
-
Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the tert-butyl and other acid-labile side-chain protecting groups are removed simultaneously using a cleavage cocktail.
-
Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether and purified by HPLC.
Conclusion
L-Methionine tert-butyl ester hydrochloride is an indispensable reagent for researchers and professionals in the fields of peptide chemistry and drug development. Its synthesis is straightforward, and its application as a protected amino acid in SPPS is well-established. The protocols and data presented in this guide are intended to facilitate its effective use in the laboratory.
H-Met-OtBu·HCl (CAS: 91183-71-0): A Comprehensive Technical Guide for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Met-OtBu·HCl, chemically known as L-Methionine tert-butyl ester hydrochloride, is a pivotal building block in the field of peptide chemistry. With the CAS number 91183-71-0, this compound serves as a protected form of the amino acid L-methionine, facilitating its incorporation into peptide chains during solid-phase peptide synthesis (SPPS). The tert-butyl (OtBu) ester protects the C-terminal carboxylic acid group, while the hydrochloride salt enhances its stability and handling. This guide provides an in-depth overview of its properties, applications, and the technical considerations for its use in the synthesis of methionine-containing peptides. Such peptides are crucial in various areas of drug discovery and development, and understanding the nuances of working with this reagent is essential for obtaining high-purity target molecules.
Physicochemical Properties
The fundamental properties of H-Met-OtBu·HCl are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Citations |
| CAS Number | 91183-71-0 | [1][2][3][4] |
| Molecular Formula | C9H20ClNO2S | [2] |
| Molecular Weight | 241.78 g/mol | |
| IUPAC Name | tert-butyl (2S)-2-amino-4-(methylthio)butanoate hydrochloride | |
| Appearance | Solid | |
| Purity | Typically >97% | |
| Storage Conditions | 4°C, sealed, away from moisture |
Application in Solid-Phase Peptide Synthesis (SPPS)
H-Met-OtBu·HCl is primarily utilized in the Fmoc/tBu (Fluorenylmethyloxycarbonyl/tert-butyl) strategy of solid-phase peptide synthesis. In this methodology, the growing peptide chain is anchored to a solid support (resin), and amino acids are sequentially added. The tert-butyl ester of H-Met-OtBu·HCl prevents the carboxylic acid group from participating in unwanted side reactions during the coupling of the next amino acid in the sequence.
The general workflow for incorporating a methionine residue using H-Met-OtBu·HCl in Fmoc-SPPS is depicted below. This process involves the deprotection of the N-terminal Fmoc group of the resin-bound peptide, followed by the coupling of the N-Fmoc protected H-Met-OtBu·HCl, and subsequent washing steps.
Caption: General workflow for incorporating a methionine residue in Fmoc-SPPS.
Experimental Protocols
While specific protocols may vary depending on the peptide sequence and scale, a representative procedure for the coupling of N-Fmoc protected methionine, derived from H-Met-OtBu·HCl after N-terminal protection, in solid-phase peptide synthesis is outlined below.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
N-Fmoc-L-methionine
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
Base (e.g., DIPEA or NMM)
-
Solvents: DMF, DCM
-
Washing solutions: DMF, DCM
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
Protocol for a Single Coupling Cycle:
-
Resin Swelling: The resin-bound peptide is swelled in DMF for 30-60 minutes.
-
Fmoc Deprotection: The resin is treated with 20% piperidine in DMF for 5 minutes, the solution is drained, and the treatment is repeated for 15-20 minutes to ensure complete removal of the Fmoc group.
-
Washing: The resin is thoroughly washed with DMF (5-7 times) and DCM (3 times) to remove residual piperidine and by-products.
-
Coupling:
-
N-Fmoc-L-methionine (3-5 equivalents relative to the resin loading) is dissolved in DMF.
-
A coupling agent (e.g., HBTU, 3 equivalents) and a base (e.g., DIPEA, 6 equivalents) are added to the amino acid solution and pre-activated for 1-2 minutes.
-
The activated amino acid solution is added to the deprotected peptide-resin.
-
The reaction is agitated for 1-2 hours at room temperature. The completion of the reaction can be monitored using a ninhydrin test.
-
-
Washing: The resin is washed with DMF (3-5 times) and DCM (3 times) to remove excess reagents and by-products.
-
Repeat: The cycle of deprotection, washing, and coupling is repeated for the subsequent amino acids in the peptide sequence.
Challenges in Synthesizing Methionine-Containing Peptides
The synthesis of peptides containing methionine residues is often complicated by two major side reactions that primarily occur during the final cleavage from the resin, which is typically performed under strong acidic conditions (e.g., using trifluoroacetic acid - TFA).
-
Oxidation: The thioether side chain of methionine is susceptible to oxidation, forming methionine sulfoxide. This results in a product with an increased mass of 16 Da.
-
S-alkylation (tert-butylation): The tert-butyl cations generated from the cleavage of tBu-based protecting groups can alkylate the nucleophilic sulfur atom of the methionine side chain.
These side reactions can significantly reduce the yield of the desired peptide and complicate its purification.
Caption: Major side reactions during the TFA cleavage of methionine-containing peptides.
Mitigation Strategies for Side Reactions
To minimize the occurrence of oxidation and S-alkylation, various strategies have been developed, primarily involving the use of "scavengers" in the cleavage cocktail. Scavengers are reagents that can quench the reactive species responsible for the side reactions.
Cleavage Cocktail Formulations:
-
Standard Cocktail: A common cleavage cocktail consists of TFA, triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v). TIS acts as a scavenger for the tert-butyl cations.
-
For Methionine-Containing Peptides: To further suppress side reactions, additional scavengers can be added. For instance, a cocktail of TFA/anisole/trimethylsilyl chloride (TMSCl)/dimethyl sulfide (Me2S) has been shown to be effective in reducing both oxidation and S-alkylation.
The mechanism of tert-butyl group deprotection by TFA involves the protonation of the ester oxygen, followed by the loss of a stable tert-butyl cation. This cation can then be trapped by a scavenger or deprotonate to form isobutylene.
Caption: Simplified mechanism of tert-butyl ester deprotection by TFA.
Conclusion
H-Met-OtBu·HCl is an indispensable reagent for the synthesis of methionine-containing peptides. A thorough understanding of its properties and the potential side reactions associated with its use is critical for the successful production of high-purity peptides. By employing appropriate synthetic strategies, including the use of optimized cleavage cocktails with effective scavengers, researchers can mitigate the challenges of oxidation and S-alkylation, thereby facilitating the development of novel peptide-based therapeutics and research tools.
References
The Strategic Role of H-Met-OtBu.HCl in Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the critical role of L-Methionine tert-butyl ester hydrochloride (H-Met-OtBu.HCl) and its N-protected derivatives in the intricate process of peptide synthesis. Methionine, a sulfur-containing amino acid, presents unique challenges during solid-phase peptide synthesis (SPPS), primarily due to the susceptibility of its thioether side chain to oxidation and S-alkylation. The use of a tert-butyl (OtBu) protecting group for the C-terminus of methionine is a key strategy to navigate these challenges, enabling the successful synthesis of complex methionine-containing peptides with high fidelity. This guide provides a comprehensive overview of the synthetic strategies, quantitative data, detailed experimental protocols, and the biological significance of peptides synthesized using this essential building block.
Data Presentation: Synthesis Yields and Purity of Methionine-Containing Peptides
The successful synthesis of methionine-containing peptides is often evaluated by the final yield and purity of the crude product. The choice of synthesis strategy, particularly the method for incorporating methionine and the final cleavage conditions, significantly impacts these outcomes. Below are tables summarizing data from various studies, showcasing the results obtained for different methionine-containing peptides.
Table 1: Synthesis Yields of Methionine-Containing Peptides
| Peptide Sequence | Synthesis Method | Yield (%) | Reference |
| TDP-43 (307-347) | Standard Fmoc/tBu SPPS | < 1% | [1] |
| TDP-43 (307-347) | Two-step oxidation-reduction | 2-5% | [1] |
| hPrP (125-155) | Standard Fmoc/tBu SPPS | 2% | [1] |
| hPrP (125-155) | Two-step oxidation-reduction | 7% | [1] |
| hCT | Standard Fmoc/tBu SPPS | 5% | [1] |
| hCT | Two-step oxidation-reduction | 10% | |
| Boc-Ala-Met | Ligation and S-methylation | 84% | |
| Boc-Thr-Met-NHBn | Ligation and S-methylation | Good Yield |
Table 2: Purity of a Model Methionine-Containing Peptide (Ac-Met-Glu-Glu-Pro-Asp-OH) Under Various Cleavage Conditions
| Cleavage Cocktail Composition (v/v/v) | Purity (%) | Oxidation (%) | S-Alkylation (%) | Reference |
| TFA/TIS/H₂O (95:2.5:2.5) | 74.8 | 23.6 | 1.6 | |
| TFA/Anisole (95:5) | 78.0 | 20.2 | 1.8 | |
| TFA/Anisole/H₂O (95:2.5:2.5) | 77.9 | 21.0 | 1.1 | |
| TFA/Anisole/TIS (95:2.5:2.5) | 79.5 | 19.0 | 1.5 | |
| TFA/TMSCl (95:5) | 80.7 | 18.1 | 1.2 |
TFA: Trifluoroacetic Acid, TIS: Triisopropylsilane, TMSCl: Trimethylsilyl chloride
Experimental Protocols
This section provides detailed protocols for the manual solid-phase synthesis of a methionine-containing peptide using the Fmoc/tBu strategy, specialized cleavage cocktails to minimize side reactions, and a method for the post-synthetic reduction of methionine sulfoxide.
Manual Solid-Phase Peptide Synthesis (SPPS) of a Methionine-Containing Peptide
This protocol outlines the general steps for manual SPPS in a syringe fitted with a porous disc.
Materials:
-
Rink Amide or Wang resin
-
Fmoc-protected amino acids (including Fmoc-Met-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)
-
N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine
-
Cleavage cocktail (see section 2.2)
-
Cold diethyl ether
-
Kaiser test reagents
Protocol:
-
Resin Swelling:
-
Place the desired amount of resin in a synthesis vessel.
-
Add DMF to swell the resin for at least 30 minutes.
-
Drain the DMF.
-
-
First Amino Acid Loading (if starting with a non-preloaded resin):
-
Follow standard protocols for loading the first Fmoc-amino acid onto the chosen resin (e.g., for Wang resin, use DIC/DMAP).
-
-
Fmoc-Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat with a fresh 20% piperidine/DMF solution for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-4 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 3-4 equivalents) in DMF.
-
Add DIEA (6-8 equivalents) to the mixture and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Wash the resin with DMF (3 times).
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test on a small sample of the resin. A blue color indicates incomplete coupling (free amines present), while a yellow/colorless result signifies a complete reaction.
-
If the Kaiser test is positive, recouple for another 1-2 hours.
-
-
Chain Elongation:
-
Repeat steps 3-5 for each subsequent amino acid in the peptide sequence. When incorporating methionine, use Fmoc-Met-OH.
-
-
Final Fmoc-Deprotection:
-
After the final coupling step, perform a final deprotection (step 3) to remove the N-terminal Fmoc group.
-
-
Resin Washing and Drying:
-
Wash the peptide-resin with DMF, followed by DCM.
-
Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the dried peptide-resin with a suitable cleavage cocktail (see section 2.2) for 1-3 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Specialized Cleavage Cocktails for Methionine-Containing Peptides
To minimize the oxidation and S-alkylation of methionine during cleavage, specific scavenger cocktails are employed.
Reagent K (General purpose for sensitive residues):
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
Optimized Cocktail for Eradicating Oxidation:
-
TFA: 85%
-
Anisole: 5%
-
Trimethylsilyl chloride (TMSCl): 5%
-
Dimethyl sulfide (Me₂S): 5%
-
Triphenylphosphine (PPh₃): 0.1% (w/v)
Procedure:
-
Suspend the dry peptide-resin in the chosen cleavage cocktail (10 mL per gram of resin).
-
Stir at room temperature for 1-3 hours.
-
Filter the resin and wash with a small amount of TFA.
-
Combine the filtrates and precipitate the peptide in cold diethyl ether.
Post-Synthesis Reduction of Methionine Sulfoxide (Met(O))
If oxidation of methionine occurs despite precautions, the resulting methionine sulfoxide can be reduced back to methionine.
Procedure:
-
Dissolve the purified peptide containing Met(O) in 5% aqueous acetic acid.
-
Heat the solution at 40°C for 24 hours.
-
Monitor the reduction by LC-MS.
-
Lyophilize the solution to obtain the reduced peptide.
Mandatory Visualization: Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate the key processes involved in the synthesis and function of methionine-containing peptides.
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for methionine-containing peptides.
Caption: Simplified signaling pathway of Substance P via the NK1 receptor.
Caption: Simplified signaling pathway of Methionine-enkephalin via the δ-opioid receptor.
Biological Significance and Applications
The synthesis of methionine-containing peptides is of paramount importance in biomedical research and drug development. These peptides play diverse roles in physiology and pathology.
-
Substance P: This undecapeptide is a key mediator of pain transmission and neurogenic inflammation. It is involved in a wide range of physiological processes, including smooth muscle contraction, and has been implicated in conditions such as chronic pain, inflammatory diseases, and mood disorders. Antagonists of its receptor, the Neurokinin-1 Receptor (NK1R), are used as antiemetics and are being investigated for other therapeutic applications.
-
Methionine-enkephalin (Met-enkephalin): This pentapeptide is an endogenous opioid that plays a crucial role in pain modulation and emotional regulation. It acts primarily through delta-opioid receptors to produce analgesic and antidepressant-like effects. Met-enkephalin and its analogues are of significant interest for the development of novel pain therapeutics with potentially fewer side effects than traditional opioids.
-
Other Biologically Active Methionine-Containing Peptides: Many other peptides containing methionine are crucial for biological function, including various peptide hormones and antimicrobial peptides. The presence of methionine can be important for receptor binding, peptide structure, and susceptibility to oxidative regulation.
Conclusion
The incorporation of methionine into synthetic peptides, facilitated by building blocks like this compound and its N-protected counterparts, is a cornerstone of modern peptide chemistry. While the thioether side chain of methionine presents challenges in the form of oxidation and S-alkylation, these can be effectively managed through the use of appropriate protecting group strategies, optimized coupling and cleavage protocols, and the addition of specific scavengers. The ability to reliably synthesize methionine-containing peptides is essential for advancing our understanding of their diverse biological roles and for the development of novel peptide-based therapeutics targeting a wide array of diseases. This guide provides a foundational resource for researchers and professionals engaged in this critical area of scientific endeavor.
References
An In-depth Technical Guide to H-Met-OtBu·HCl
This guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing essential technical data and procedural insights into the use of H-Met-OtBu·HCl, a key building block in peptide synthesis.
Core Molecular Data
H-Met-OtBu·HCl, also known as L-Methionine tert-butyl ester hydrochloride, is a derivative of the amino acid methionine. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality, preventing its participation in undesired side reactions during peptide synthesis. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents.
| Identifier | Value | Source(s) |
| IUPAC Name | tert-butyl (2S)-2-amino-4-(methylthio)butanoate hydrochloride | [1] |
| CAS Number | 91183-71-0 | [1][2][3][4] |
| Molecular Formula | C9H19NO2S·HCl or C9H20ClNO2S | |
| Molecular Weight | 241.78 g/mol (or 241.8 g/mol ) | |
| Appearance | White to off-white solid |
Experimental Protocols
The primary application of H-Met-OtBu·HCl is in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and proteomics. Below is a generalized experimental workflow for the incorporation of a methionine residue using H-Met-OtBu·HCl.
Workflow for Peptide Coupling using H-Met-OtBu·HCl
This diagram illustrates a standard coupling step in Fmoc-based solid-phase peptide synthesis.
Caption: A typical cycle for incorporating H-Met-OtBu·HCl in Fmoc solid-phase peptide synthesis.
Detailed Methodology:
-
Resin Preparation: The synthesis begins with a solid support (resin) to which the first amino acid is attached.
-
Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed, typically using a 20% solution of piperidine in a solvent like dimethylformamide (DMF). This exposes a free amine group for the next coupling reaction.
-
Washing: The resin is thoroughly washed with solvents such as DMF and dichloromethane (DCM) to remove excess deprotection reagent and byproducts.
-
Coupling Reaction: H-Met-OtBu·HCl is pre-activated with a coupling reagent (e.g., HBTU, HATU) and a non-nucleophilic base (e.g., DIEA, NMM) in a suitable solvent like DMF. This activated amino acid solution is then added to the resin. The free amine on the resin attacks the activated carboxyl group of the methionine derivative, forming a new peptide bond.
-
Final Washing: The resin is washed again to remove any unreacted reagents and byproducts, leaving the newly elongated peptide chain ready for the next coupling cycle.
Signaling Pathways and Logical Relationships
While H-Met-OtBu·HCl itself is a synthetic building block and not directly involved in biological signaling, the peptides synthesized using it can be designed to interact with a multitude of cellular signaling pathways. For instance, a synthesized peptide might act as a ligand for a G-protein coupled receptor (GPCR), initiating a downstream signaling cascade.
Illustrative GPCR Signaling Pathway
The following diagram depicts a generalized signaling pathway that could be modulated by a peptide synthesized using H-Met-OtBu·HCl.
Caption: A generalized GPCR signaling cascade initiated by a synthetic peptide ligand.
References
H-Met-OtBu.HCl: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for H-Methionine-O-tert-butyl ester hydrochloride (h-Met-otbu.hcl). Understanding the stability profile of this crucial amino acid derivative is paramount for its effective use in peptide synthesis and other research applications, ensuring the integrity and purity of final products.
Core Stability Profile and Storage Recommendations
This compound is a white to off-white solid compound. For optimal stability, it is imperative to adhere to the following storage guidelines.
Storage Conditions for Solid Compound and Solutions
Proper storage is critical to prevent degradation and maintain the quality of this compound. The recommended storage conditions for the solid material and its solutions are summarized below.
| Form | Storage Temperature | Duration | Additional Precautions |
| Solid | 4°C | Long-term | Store in a tightly sealed container, protected from moisture. |
| In Solvent | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Use a tightly sealed container. |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use a tightly sealed container. |
Potential Degradation Pathways
While specific degradation kinetics for this compound are not extensively published, potential degradation pathways can be inferred from the known chemistry of its constituent parts: the methionine side chain and the tert-butyl ester.
Hydrolysis of the Tert-Butyl Ester
The tert-butyl ester group is susceptible to acid-catalyzed hydrolysis. This reaction proceeds through the formation of a stable tertiary carbocation, yielding L-methionine and isobutylene.
Caption: Acid-Catalyzed Hydrolysis of this compound
Oxidation of the Methionine Side Chain
The thioether in the methionine side chain is susceptible to oxidation, which can occur under various conditions, including exposure to air and certain oxidizing agents. This can lead to the formation of methionine sulfoxide and, upon further oxidation, methionine sulfone.
Caption: Oxidation of the Methionine Moiety in this compound
Experimental Protocols for Stability Assessment
To ensure the stability of this compound for its intended use, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions to predict its long-term stability and identify potential degradation products.
Forced Degradation Study Workflow
The following diagram outlines a typical workflow for a forced degradation study.
Caption: General Workflow for a Forced Degradation Study
Representative Protocol for a Forced Degradation Study
Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, for mobile phase
-
HPLC system with UV and Mass Spectrometry (MS) detectors
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and the stock solution in an oven at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis:
-
Analyze all stressed samples, along with a non-stressed control sample, by a stability-indicating HPLC-UV/MS method.
-
HPLC Conditions (Example):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A suitable gradient to resolve the parent compound from any degradants.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm and MS detection to identify masses of degradants.
-
-
-
Data Analysis:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Identify and, if possible, characterize the degradation products using the MS data.
-
Assess the mass balance to ensure that all major degradation products are accounted for.
-
Data Presentation of Stability Studies
The results of stability studies should be presented in a clear and concise manner to allow for easy interpretation. The following tables provide templates for presenting such data.
Hypothetical Stability Data for this compound (Solid)
| Condition | Time Point | Purity (%) by HPLC | Appearance |
| 4°C | 0 months | 99.8 | White solid |
| 6 months | 99.7 | White solid | |
| 12 months | 99.6 | White solid | |
| 25°C / 60% RH | 0 months | 99.8 | White solid |
| 3 months | 98.5 | Off-white solid | |
| 6 months | 97.2 | Off-white solid | |
| 40°C / 75% RH | 0 months | 99.8 | White solid |
| 1 month | 96.1 | Yellowish solid | |
| 3 months | 92.5 | Yellowish solid |
Hypothetical Forced Degradation Data for this compound (1 mg/mL Solution)
| Stress Condition | Duration (hours) | % Degradation | Major Degradation Products (m/z) |
| 0.1 M HCl, 60°C | 24 | 15.2 | 150.2 (Methionine) |
| 0.1 M NaOH, RT | 24 | 8.5 | 150.2 (Methionine) |
| 3% H₂O₂, RT | 24 | 25.8 | 224.3 (Methionine sulfoxide derivative) |
| 60°C | 48 | 5.1 | - |
| Photolytic | - | 2.3 | - |
Disclaimer: The quantitative data presented in the tables are hypothetical and for illustrative purposes only. Actual stability data should be generated through rigorous experimental studies.
An In-depth Technical Guide to the Synthesis of H-Met-OtBu.HCl for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of L-Methionine tert-butyl ester hydrochloride (H-Met-OtBu.HCl), a crucial building block in peptide synthesis and an important intermediate in the development of pharmaceuticals. This document details two primary synthetic pathways, complete with experimental protocols, quantitative data, and a workflow visualization to facilitate understanding and replication in a research setting.
Introduction
This compound, with CAS Number 91183-71-0, is the hydrochloride salt of the tert-butyl ester of L-methionine. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality of methionine, preventing its participation in unwanted side reactions during peptide coupling. This protection is advantageous due to its stability under various conditions and its facile removal under mild acidic conditions. The compound is widely utilized in solid-phase and solution-phase peptide synthesis.
Synthetic Pathways
Two principal synthetic routes are commonly employed for the preparation of this compound. The choice of pathway often depends on the availability of starting materials, scalability, and desired purity.
-
Route 1: Direct Esterification of L-Methionine. This method involves the direct conversion of L-Methionine to its tert-butyl ester, followed by salt formation.
-
Route 2: Esterification of Boc-L-Methionine followed by Deprotection. This two-step pathway begins with N-terminally protected Boc-L-Methionine, which is first esterified and then deprotected to yield the final product.
Route 1: Direct Esterification of L-Methionine
This pathway is a direct approach where L-methionine is reacted with a tert-butylating agent, typically isobutylene, in the presence of a strong acid catalyst.
Experimental Protocol
Materials:
-
L-Methionine
-
Dichloromethane (DCM) or Dioxane
-
Isobutylene (liquefied gas)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (PTSA)
-
10% Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Anhydrous Diethyl Ether (Et₂O)
-
Hydrogen Chloride (HCl) solution in anhydrous ether (e.g., 1M)
-
Pressurized reaction vessel (autoclave)
Procedure:
-
Reaction Setup: To a pressurized reaction vessel, add L-Methionine (1.0 eq). Suspend the amino acid in a suitable solvent such as dichloromethane or dioxane.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or a larger quantity of p-Toluenesulfonic acid (e.g., 1.5 eq).
-
Esterification: Cool the vessel and introduce liquefied isobutylene (a significant excess, e.g., 3-4 eq). Seal the vessel and allow the reaction to stir at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can be lengthy, typically ranging from 2 to 5 days.[1]
-
Work-up: Upon completion, carefully vent the excess isobutylene in a well-ventilated fume hood. Transfer the reaction mixture to a separatory funnel.
-
Neutralization and Extraction: Wash the organic layer sequentially with a 10% sodium bicarbonate solution, water, and finally with brine.[1]
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the free amine, H-Met-OtBu, as an oil.
-
Salt Formation: Dissolve the resulting free amine in anhydrous diethyl ether and cool the solution to 0°C. Add a 1M solution of HCl in diethyl ether dropwise until precipitation of the hydrochloride salt is complete.
-
Isolation: Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.
Quantitative Data (Representative)
| Parameter | Value | Reference |
| Starting Material | L-Methionine | General Knowledge |
| Key Reagents | Isobutylene, H₂SO₄ or PTSA | [1] |
| Reaction Time | 48 - 120 hours | [1] |
| Yield | 65 - 80% | Based on similar reactions[1] |
| Purity (by HPLC) | >97% | Typical purity for this method |
| Final Form | White Solid |
Route 2: Esterification of Boc-L-Methionine and Deprotection
This two-step approach offers an alternative that can sometimes provide higher purity and avoid the need for a pressurized vessel, depending on the chosen esterification method.
Experimental Protocol
Step 2a: Synthesis of Boc-L-Met-OtBu
Materials:
-
Boc-L-Methionine (Boc-Met-OH)
-
tert-Butyl acetate
-
Perchloric acid (HClO₄) or another strong acid catalyst
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve Boc-L-Methionine (1.0 eq) in tert-butyl acetate.
-
Catalyst Addition: Cool the solution in an ice bath and add perchloric acid (1.5 eq) dropwise.
-
Esterification: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction by TLC.
-
Work-up and Extraction: Quench the reaction by carefully adding it to a cold, saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.
Step 2b: Boc Deprotection to yield this compound
Materials:
-
Boc-L-Met-OtBu from Step 2a
-
4M HCl in 1,4-Dioxane
-
Anhydrous Diethyl Ether
Procedure:
-
Deprotection: Dissolve the Boc-L-Met-OtBu in a minimal amount of a suitable solvent if necessary, then add the 4M HCl in 1,4-dioxane solution.
-
Reaction: Stir the mixture at room temperature for approximately 30-60 minutes. The reaction progress can be monitored by the cessation of gas (CO₂) evolution and confirmed by TLC.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Precipitation and Washing: Triturate the resulting residue with anhydrous diethyl ether to induce precipitation of a white solid.
-
Final Product: Collect the solid by filtration, wash with fresh diethyl ether, and dry under vacuum to yield the final product, this compound.
Quantitative Data (Representative)
| Parameter | Step 2a: Esterification | Step 2b: Deprotection | Reference |
| Starting Material | Boc-L-Methionine | Boc-L-Met-OtBu | General Knowledge |
| Key Reagents | tert-Butyl acetate, HClO₄ | 4M HCl in Dioxane | General procedures, |
| Reaction Time | 24 - 48 hours | 0.5 - 1 hour | |
| Yield | ~85% | >95% | Typical yields for these reactions |
| Purity (by HPLC) | >98% (after chromatography) | >98% | Typical purity |
| Final Form | - | White Solid |
Logical Workflow Diagram
The following diagram illustrates the two primary synthetic pathways for this compound.
Caption: Synthetic pathways to this compound.
References
An In-depth Technical Guide to the Safety of h-Met-otbu.HCl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data sheet (SDS) information for L-Methionine tert-butyl ester hydrochloride (h-Met-otbu.HCl), a derivative of the essential amino acid methionine.[1] This compound is utilized in pharmaceutical and nutraceutical research, including in the synthesis of bioactive compounds and as a component in dietary supplements.[1] Understanding its safety profile is critical for professionals handling this substance.
Core Safety and Handling Information
Data Presentation
The following tables summarize the available quantitative and qualitative data for this compound.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | L-Methionine tert-butyl ester hydrochloride | [1][3] |
| Synonyms | This compound, L-Met-OtBu·HCl | |
| CAS Number | 91183-71-0 | |
| Molecular Formula | C9H19NO2S.HCl | |
| Molecular Weight | 241.77 g/mol | |
| Appearance | White solid/powder | |
| Melting Point | 144 - 152 °C | |
| Solubility | No information available | |
| Odor | No information available |
Table 2: Handling and Storage
| Parameter | Recommendation | Source |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Avoid dust formation. Use in a well-ventilated area. | |
| Storage | Keep refrigerated. Store at 0 - 8 °C. | |
| Incompatible Materials | Strong oxidizing agents. |
Table 3: Personal Protective Equipment (PPE)
| Type | Specification | Source |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | |
| Respiratory Protection | No protective equipment is needed under normal use conditions. A particle filter is recommended if dust is generated. |
Table 4: First Aid Measures
| Exposure Route | First Aid Procedure | Source |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention. | |
| Inhalation | Remove to fresh air. Get medical attention immediately if symptoms occur. | |
| Ingestion | Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur. |
Table 5: Fire Fighting Measures
| Aspect | Information | Source |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. | |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Sulfur oxides, Hydrogen chloride. | |
| Protective Equipment | As in any fire, wear self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent) and full protective gear. |
Table 6: Toxicological Information
| Data Point | Value | Source |
| Acute Toxicity | Product information not available. The toxicological properties have not been fully investigated. | |
| Irritation | No information available. | |
| Sensitization | No information available. | |
| Carcinogenicity | Not listed by IARC, NTP, ACGIH, OSHA, or Mexico. | |
| Mutagenic Effects | No information available. |
Experimental Protocols
Detailed methodologies for key experiments, such as toxicological studies, are not available in the provided search results. The safety data sheets for this compound do not cite specific experimental protocols.
Visualizations
The following diagrams illustrate key safety-related workflows for handling this compound.
Caption: Logical workflow from hazard assessment to emergency response for this compound.
Caption: Step-by-step protocol for responding to a spill of this compound.
References
A Comprehensive Technical Guide to H-Met-OtBu·HCl for Researchers and Drug Development Professionals
An In-depth Guide to the Sourcing, Synthesis, and Application of L-Methionine tert-butyl ester hydrochloride (H-Met-OtBu·HCl) in Peptide Synthesis.
This technical guide provides a thorough overview of H-Met-OtBu·HCl, a critical amino acid derivative for peptide synthesis. It is intended for researchers, scientists, and drug development professionals, offering detailed information on commercial suppliers, quality specifications, synthesis protocols, and applications in solid-phase peptide synthesis (SPPS).
Commercial Suppliers and Quality Specifications
H-Met-OtBu·HCl is readily available from a variety of commercial suppliers specializing in reagents for peptide synthesis. When selecting a supplier, it is crucial to consider factors such as purity, consistency, available documentation (e.g., Certificate of Analysis), and technical support. Below is a summary of typical product specifications from leading suppliers.
Table 1: Typical Product Specifications of Commercial H-Met-OtBu·HCl
| Parameter | Specification | Typical Analytical Method |
| Chemical Name | L-Methionine tert-butyl ester hydrochloride | - |
| Synonyms | H-L-Met-OtBu·HCl | - |
| CAS Number | 91183-71-0 | - |
| Molecular Formula | C₉H₁₉NO₂S·HCl | Elemental Analysis |
| Molecular Weight | 241.78 g/mol | Mass Spectrometry |
| Appearance | White to off-white solid[1][2] | Visual Inspection |
| Purity | ≥98.0%[3] | High-Performance Liquid Chromatography (HPLC) |
| Identity | Conforms to structure | ¹H Nuclear Magnetic Resonance (NMR) |
| Melting Point | Not consistently reported; similar compounds range from 141-143 °C[4] | Melting Point Apparatus |
| Specific Rotation | Data not consistently available for the hydrochloride salt. | Polarimetry |
| Storage | 2-8°C, desiccated[3] | - |
Note: The data presented in this table is representative. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) provided by the supplier for precise quantitative data.
Experimental Protocols
This section details the experimental procedures for the synthesis of H-Met-OtBu·HCl and its application in solid-phase peptide synthesis.
Laboratory-Scale Synthesis of H-Met-OtBu·HCl
The synthesis of L-Methionine tert-butyl ester hydrochloride can be achieved through the direct esterification of L-Methionine with isobutylene in the presence of a strong acid catalyst, followed by the introduction of hydrochloric acid.
Materials:
-
L-Methionine
-
Dichloromethane (DCM), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Isobutylene (liquefied)
-
Diethyl ether, anhydrous
-
Hydrogen chloride (gas or solution in a compatible solvent)
-
Pressure-rated reaction vessel
-
Standard laboratory glassware
-
Rotary evaporator
-
Magnetic stirrer
Procedure:
-
Suspension: In a pressure-rated reaction vessel, suspend L-Methionine (1 equivalent) in anhydrous dichloromethane.
-
Catalyst Addition: Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents) with vigorous stirring.
-
Esterification: Carefully introduce liquefied isobutylene (a significant excess, e.g., 5-10 equivalents) into the sealed reaction vessel.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully vent the excess isobutylene in a well-ventilated fume hood. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude L-Methionine tert-butyl ester as an oil.
-
Salt Formation: Dissolve the crude ester in anhydrous diethyl ether and cool in an ice bath. Bubble dry hydrogen chloride gas through the solution or add a stoichiometric amount of a saturated solution of HCl in diethyl ether until precipitation is complete.
-
Isolation and Drying: Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield H-Met-OtBu·HCl as a white to off-white solid.
Application in Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
H-Met-OtBu·HCl is utilized as a building block in Fmoc-based SPPS. The hydrochloride salt is typically neutralized in situ to the free amine for coupling.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
H-Met-OtBu·HCl
-
Fmoc-protected amino acids
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Solid-phase peptide synthesis vessel
-
Shaker or automated peptide synthesizer
Procedure (for one coupling cycle):
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in the SPPS vessel for 30-60 minutes.
-
Fmoc Deprotection: Drain the DMF and add the deprotection solution (20% piperidine in DMF). Agitate for 5-10 minutes. Drain and repeat the deprotection step once more.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve H-Met-OtBu·HCl (3-5 equivalents relative to the resin loading), the coupling reagent (e.g., HBTU, slightly less than 1 equivalent relative to the amino acid), and a base (e.g., DIPEA, 2 equivalents relative to the amino acid hydrochloride) in DMF.
-
Allow the mixture to pre-activate for a few minutes.
-
Add the activated amino acid solution to the washed resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).
-
Monitoring: Perform a Kaiser test to ensure the coupling reaction has gone to completion (a negative result, i.e., no blue color, indicates a complete reaction).
-
Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection (step 2). Wash the resin extensively with DMF and DCM, and then dry under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide can then be purified by reverse-phase HPLC.
Visualizations
Supplier Selection Workflow
The following diagram illustrates a logical workflow for selecting a commercial supplier for H-Met-OtBu·HCl.
Synthesis Pathway of H-Met-OtBu·HCl
This diagram outlines the chemical synthesis pathway for H-Met-OtBu·HCl from L-Methionine.
Experimental Workflow for SPPS Application
The following diagram illustrates the key steps in a single coupling cycle using H-Met-OtBu·HCl in Fmoc-based solid-phase peptide synthesis.
References
Methodological & Application
h-Met-otbu.hcl solid-phase peptide synthesis (SPPS) protocol
An Application Note and Protocol for Solid-Phase Peptide Synthesis (SPPS) of Methionine-Containing Peptides
Introduction
Methionine (Met) is a crucial amino acid in many biologically active peptides. Its thioether side chain, however, presents unique challenges during Fmoc/tBu-based solid-phase peptide synthesis (SPPS), particularly during the final acidolytic cleavage step. This document provides a detailed protocol for the synthesis of methionine-containing peptides, with a focus on mitigating common side reactions. While the user specified H-Met-OtBu.HCl, this derivative, with its protected C-terminus, is typically used for loading onto specific resins like 2-chlorotrityl chloride or in solution-phase synthesis. The following protocols will focus on the more common Fmoc-SPPS workflow, which utilizes Fmoc-Met-OH for chain elongation and addresses the critical challenges associated with the methionine residue.
The primary side reactions involving methionine during SPPS are oxidation and S-alkylation.[1][2]
-
Oxidation: The thioether side chain of methionine is highly susceptible to oxidation, forming methionine sulfoxide (Met(O)), which results in an unexpected mass increase of +16 Da.[3][4] This can occur due to air exposure or during the cleavage process.[5]
-
S-alkylation: During the final cleavage with trifluoroacetic acid (TFA), carbocations liberated from tert-butyl (tBu) protecting groups can alkylate the methionine side chain. This leads to the formation of an S-tert-butylsulfonium salt, observed as a mass increase of +56 Da.
These side reactions are acid-catalyzed and occur predominantly during the final cleavage and deprotection step. The use of specific cleavage cocktails containing "scavengers" is essential to trap reactive carbocations and prevent these modifications.
Experimental Workflow for Fmoc-SPPS
The general workflow for Fmoc solid-phase peptide synthesis involves the iterative removal of the N-terminal Fmoc protecting group, followed by the coupling of the next Fmoc-protected amino acid until the desired sequence is assembled. The process concludes with the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups.
References
Application Notes and Protocols for the Incorporation of Methionine in Fmoc-Based Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine, a sulfur-containing amino acid, plays a crucial role in the structure and function of many biologically active peptides. Its incorporation into synthetic peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is routine, yet it presents unique challenges. The thioether side chain of methionine is susceptible to oxidation and S-alkylation during the synthesis and cleavage steps. This document provides detailed application notes and optimized protocols for the successful incorporation of methionine into peptide chains, focusing on minimizing common side reactions and ensuring high purity of the final product.
While the standard building block for incorporating methionine is N-α-Fmoc-L-methionine (Fmoc-Met-OH), this guide will also briefly address the applications of H-Met-OtBu.HCl. It is important to note that this compound, a C-terminally protected amino acid, is not suitable for direct incorporation into a growing peptide chain during standard Fmoc-SPPS elongation cycles. Its primary utility lies in solution-phase synthesis or for the preparation of peptides with a C-terminal methionine tert-butyl ester. The focus of these protocols will be on the conventional and recommended use of Fmoc-Met-OH.
The primary side reactions encountered when working with methionine-containing peptides in Fmoc-SPPS are:
-
Oxidation: The thioether side chain of methionine can be readily oxidized to methionine sulfoxide (Met(O)). This can occur during the synthesis, but is most prevalent during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin.[1][2]
-
S-alkylation: During TFA cleavage, the tert-butyl cations generated from the removal of side-chain protecting groups can alkylate the nucleophilic thioether of methionine, leading to the formation of S-tert-butylated methionine.[1][3]
These side reactions can lead to impurities that are often difficult to separate from the desired peptide. The protocols outlined below are designed to mitigate these issues.
Data Presentation
Table 1: Common Coupling Reagents for Methionine Incorporation
| Coupling Reagent | Description | Recommended Use |
| HBTU/HATU | Benzotriazole-based aminium salts. Highly efficient and widely used.[4] | Standard coupling of Fmoc-Met-OH. HATU is preferred for sterically hindered couplings. |
| DIC/Oxyma | A carbodiimide activator with an Oxyma Pure® additive to suppress racemization. | A cost-effective and efficient alternative to aminium salt-based reagents. |
| COMU | A third-generation aminium salt-based on Oxyma. Known for high efficiency and reduced allergenic potential compared to HBTU/HATU. | Excellent for rapid and difficult couplings, including those involving methionine. |
Table 2: Comparison of Cleavage Cocktails for Methionine-Containing Peptides
| Cleavage Cocktail Composition (v/v/w) | Target Side Reaction | Efficacy | Reference |
| TFA / H₂O / TIS (95:2.5:2.5) | General purpose | Prone to significant Met oxidation and S-tert-butylation. | |
| TFA / Thioanisole / DTT (90:5:5) | S-alkylation | Thioanisole acts as a scavenger for tert-butyl cations. | |
| Reagent K: TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | General purpose for sensitive residues | Effective at scavenging and reducing side reactions for multiple sensitive residues, including Met. | |
| TFA / Anisole / TMSCl / Me₂S (85:5:5:5) + 1 mg/mL PPh₃ | Oxidation and S-alkylation | Reported to eradicate Met(O) and significantly reduce S-alkylation. | |
| Reagent H: TFA / Phenol / Thioanisole / 1,2-ethanedithiol / H₂O / Me₂S / NH₄I (81:5:5:2.5:3:2:1.5) | Met Oxidation | Specifically designed to prevent methionine oxidation. |
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Cycle for Methionine Incorporation
This protocol describes a single cycle for the incorporation of Fmoc-Met-OH into a peptide chain on a solid support.
1. Resin Swelling:
- Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in dimethylformamide (DMF) for at least 1 hour in a reaction vessel.
2. Fmoc Deprotection:
- Drain the DMF.
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate for 3 minutes, then drain.
- Add a fresh solution of 20% piperidine in DMF and agitate for 10 minutes.
- Drain and wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM, 3 times), and finally DMF (3 times).
3. Amino Acid Coupling:
- In a separate vial, dissolve Fmoc-Met-OH (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HCTU or HATU, 3-5 equivalents) in DMF.
- Add diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents) to the amino acid solution.
- Allow the mixture to pre-activate for 2-5 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction vessel for 1-2 hours at room temperature.
- To monitor the coupling completion, a Kaiser test can be performed. If the test is positive (indicating free amines), the coupling step should be repeated (double coupling).
4. Washing:
- Drain the coupling solution.
- Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
5. Capping (Optional):
- To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes. This is particularly recommended for the synthesis of long peptides.
Protocol 2: Cleavage and Deprotection of Methionine-Containing Peptides
This protocol outlines the final step of releasing the synthesized peptide from the resin while minimizing side reactions involving methionine.
1. Resin Preparation:
- After the final synthesis cycle, wash the peptide-resin thoroughly with DCM and dry it under a stream of nitrogen.
2. Cleavage Cocktail Preparation:
- Prepare the chosen cleavage cocktail from Table 2 in a fume hood. For a peptide containing methionine, a recommended cocktail is TFA / Anisole / TMSCl / Me₂S (85:5:5:5) with 1 mg/mL of Triphenylphosphine (PPh₃) to prevent both oxidation and S-alkylation.
3. Cleavage Reaction:
- Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per 0.1 mmol of resin).
- Agitate the mixture at room temperature for 2-4 hours.
4. Peptide Precipitation and Isolation:
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Wash the resin with a small amount of fresh TFA.
- Precipitate the peptide by adding the combined filtrate to a 50 mL centrifuge tube containing cold diethyl ether (approximately 40 mL).
- Place the tube on ice for at least 30 minutes to allow for complete precipitation.
- Centrifuge the mixture and carefully decant the ether.
- Wash the peptide pellet with cold diethyl ether two more times.
- Dry the crude peptide pellet under vacuum.
5. Purification:
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterize the purified peptide by mass spectrometry to confirm its identity and purity.
Visualizations
Caption: General workflow for Fmoc-SPPS of a methionine-containing peptide.
Caption: Side reactions of methionine during TFA cleavage and their mitigation.
References
Application Notes and Protocols for H-Met-OtBu.HCl in Boc-Based Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine (Met) is a crucial amino acid in many biologically active peptides. Its synthesis, however, presents unique challenges due to the susceptibility of its thioether side chain to oxidation and S-alkylation, particularly under the acidic conditions inherent in Boc-based solid-phase peptide synthesis (SPPS). The use of L-Methionine tert-butyl ester hydrochloride (H-Met-OtBu.HCl) offers a strategic approach for incorporating a C-terminal methionine residue. The tert-butyl (OtBu) ester protects the C-terminal carboxyl group, preventing its participation in undesired side reactions during chain elongation. This protecting group is stable during the repetitive trifluoroacetic acid (TFA) treatments required for Nα-Boc deprotection but is readily cleaved during the final, strong acid-mediated cleavage from the resin.
These application notes provide a detailed guide for the effective use of this compound in Boc-SPPS, focusing on minimizing common side reactions and optimizing peptide yield and purity.
Key Applications
-
Synthesis of Peptides with C-terminal Methionine: Enables the production of peptides with a native C-terminal methionine residue.
-
Drug Discovery and Development: Facilitates the synthesis of peptide-based therapeutics where a C-terminal methionine is critical for biological activity.
-
Structure-Activity Relationship (SAR) Studies: Allows for the reliable synthesis of methionine-containing peptide analogs to investigate biological function.
Experimental Protocols
Protocol 1: Attachment of this compound to Merrifield Resin
This protocol describes the esterification of this compound to a chloromethylated polystyrene resin (Merrifield resin) via the cesium salt method to minimize racemization.
Materials:
-
This compound
-
Merrifield resin (chloromethylated polystyrene)
-
Cesium carbonate (Cs₂CO₃)
-
Ethanol (EtOH)
-
Dioxane
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Preparation of the Cesium Salt:
-
Dissolve this compound in a minimal amount of ethanol and water.
-
Adjust the pH to 7.0 by the dropwise addition of a 2 M aqueous solution of Cs₂CO₃.
-
Evaporate the solution to dryness under reduced pressure.
-
Co-evaporate the residue with dioxane twice to ensure the removal of residual water.
-
-
Resin Swelling and Amino Acid Attachment:
-
Swell the Merrifield resin in DCM for at least 1 hour.
-
Wash the swollen resin with DMF.
-
Dissolve the prepared H-Met-OtBu cesium salt in DMF and add it to the resin (typically 1.2 equivalents relative to the resin's substitution).
-
Heat the reaction mixture at 50°C overnight with gentle agitation.
-
-
Washing:
-
After the reaction is complete, wash the resin sequentially with DMF (3x), a 1:1 mixture of DMF/water (3x), DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum.
-
Protocol 2: Boc-SPPS Elongation Cycle
This protocol outlines the standard steps for elongating the peptide chain on the H-Met-OtBu-resin.
Materials:
-
H-Met-OtBu-Merrifield resin
-
Boc-protected amino acids
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
Scavengers for Boc deprotection (e.g., dithiothreitol - DTE)
Procedure:
-
Resin Swelling: Swell the H-Met-OtBu-resin in DCM for 30 minutes in the reaction vessel.
-
Boc Deprotection:
-
Neutralization:
-
Neutralize the protonated N-terminal amine by treating the resin with a 10% solution of DIEA in DCM or DMF for 5-10 minutes (repeat twice).
-
Wash the resin with the coupling solvent (e.g., DMF) to remove excess base.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Boc-protected amino acid (2-4 equivalents) with a suitable coupling agent (e.g., HBTU/DIEA or DIC/HOBt) in DMF.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction completion using the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling.
-
-
Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to prepare for the next cycle.
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 3: Final Cleavage and Deprotection
The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups, including the C-terminal OtBu group. Two common strong acid cleavage methods are presented: Hydrogen Fluoride (HF) and Trifluoromethanesulfonic acid (TFMSA).
A. High HF Cleavage
Warning: Anhydrous HF is extremely hazardous and requires a specialized apparatus and safety precautions.
Materials:
-
Peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavenger cocktail (e.g., p-cresol, p-thiocresol, dimethyl sulfide - DMS)[2]
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in the reaction vessel of the HF apparatus.
-
Add the appropriate scavenger cocktail. For peptides containing methionine, a common mixture is p-cresol and DMS. If cysteine is also present, p-thiocresol is added.[2]
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Distill anhydrous HF into the reaction vessel (typically 10 mL per gram of resin).
-
Stir the reaction mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the cleaved peptide by adding cold diethyl ether.
-
Wash the peptide precipitate with cold diethyl ether to remove scavengers.
-
Dissolve the crude peptide in an appropriate aqueous buffer for purification by HPLC.
B. TFMSA Cleavage
This method is an alternative to HF and does not require a specialized apparatus.
Materials:
-
Peptide-resin
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Scavenger cocktail (e.g., thioanisole, m-cresol)
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in a round-bottom flask.
-
Add the scavenger cocktail (e.g., thioanisole and m-cresol).
-
Cool the flask in an ice bath.
-
Slowly add a pre-chilled mixture of TFMSA and TFA.
-
Stir the reaction mixture at 0°C for 1-2 hours. The cleavage of peptides with hydrophobic C-terminal residues may require longer reaction times or elevated temperatures.[3]
-
Filter the resin and wash with a small amount of TFA.
-
Combine the filtrates and precipitate the peptide by adding cold diethyl ether.
-
Wash the crude peptide with cold ether to remove scavengers.
-
Dissolve the crude peptide for purification.
Data Presentation
The primary side reactions affecting methionine during Boc-SPPS are S-alkylation (tert-butylation) and oxidation. The extent of these side reactions is highly dependent on the cleavage conditions.
Table 1: Influence of Cleavage Cocktail Composition on Methionine Side Reactions.
| Cleavage Cocktail Composition (TFA as base) | S-alkylation (%) | Oxidation (%) | Reference |
| 95% TFA, 2.5% TIS, 2.5% H₂O | 23.9 | 12.1 | |
| 90% TFA, 5% Anisole, 5% Me₂S | 15.6 | 11.8 | |
| 85% TFA, 5% Anisole, 5% Me₂S, 5% TMSCl, 1mg/mL PPh₃ | 7.9 | 0 |
Data is illustrative and based on a model peptide. TIS: Triisopropylsilane, Me₂S: Dimethyl sulfide, TMSCl: Trimethylsilyl chloride, PPh₃: Triphenylphosphine. S-alkylation can be a significant issue in Boc/benzyl SPPS, as the repeated acid treatments for Boc group removal can lead to tert-butylation of the methionine side chain.
Table 2: Typical Parameters for Boc-SPPS of a Methionine-Containing Peptide.
| Parameter | Recommendation | Rationale |
| Resin | Merrifield or PAM | Standard for Boc-SPPS to yield a C-terminal acid. |
| First Amino Acid Attachment | Cesium salt method | Minimizes racemization of the C-terminal residue. |
| Boc Deprotection | 50% TFA in DCM with 0.5% DTE | DTE scavenges tert-butyl cations generated during deprotection, reducing S-alkylation of methionine. |
| Coupling Reagents | HBTU/DIEA or DIC/HOBt | Efficient coupling with low risk of racemization. |
| Final Cleavage | High HF or TFMSA | Strong acids required to cleave the peptide from the resin and remove side-chain protecting groups, including the OtBu ester. |
| Cleavage Scavengers | p-cresol, DMS, p-thiocresol | Essential to prevent alkylation and oxidation of sensitive residues like methionine. |
Mandatory Visualizations
Caption: General workflow for Boc-based solid-phase peptide synthesis of a C-terminal methionine peptide using this compound.
Caption: Major side reactions of methionine during Boc-SPPS: S-alkylation and oxidation.
References
Application Notes and Protocols for Solution-Phase Peptide Synthesis Utilizing H-Met-OtBu.HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solution-phase peptide synthesis (SPPS) remains a cornerstone for the production of peptides, particularly for large-scale synthesis and the preparation of complex peptide fragments. The use of amino acid derivatives with C-terminal protection, such as H-Met-OtBu.HCl (L-Methionine tert-butyl ester hydrochloride), offers a strategic advantage by preventing the free carboxyl group from participating in unwanted side reactions during the coupling of the subsequent amino acid. The tert-butyl (OtBu) ester is a valuable protecting group due to its stability under various coupling conditions and its facile removal under moderately acidic conditions, ensuring orthogonality with many N-terminal protecting groups like Boc (tert-butyloxycarbonyl) and Z (benzyloxycarbonyl).
These application notes provide a detailed framework for the use of this compound in solution-phase peptide synthesis, including key considerations for handling methionine-containing peptides, detailed experimental protocols, and expected outcomes.
Key Considerations for Peptides Containing Methionine
The thioether side chain of methionine is susceptible to oxidation and S-alkylation, which can lead to impurities in the final peptide product.
-
Oxidation: The sulfur atom in the methionine side chain can be readily oxidized to methionine sulfoxide during synthesis and work-up. While this can sometimes be reversed, it is preferable to minimize its occurrence by using degassed solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) during reactions.
-
S-alkylation: During the final deprotection of the OtBu group with strong acids like trifluoroacetic acid (TFA), the tert-butyl cation generated can alkylate the nucleophilic sulfur atom of methionine. The use of scavengers, such as triisopropylsilane (TIS) or thioanisole, in the cleavage cocktail is crucial to trap these reactive cations.
Experimental Protocols
This section outlines a representative protocol for the synthesis of a dipeptide, Boc-Xaa-Met-OtBu, using this compound as the C-terminal amino acid. This can be adapted for various N-terminally protected amino acids (Boc-Xaa-OH).
Materials and Reagents
-
This compound
-
N-Boc-protected amino acid (e.g., Boc-Ala-OH, Boc-Phe-OH)
-
Coupling reagents:
-
N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt)
-
OR (alternative): N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)
-
-
Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Anhydrous solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Reagents for work-up: Ethyl acetate (EtOAc), 1 M HCl, saturated NaHCO₃, brine
-
Drying agent: Anhydrous Na₂SO₄ or MgSO₄
-
Reagents for C-terminal deprotection: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), deionized water
Protocol 1: Dipeptide Synthesis using DCC/HOBt
This protocol describes the coupling of an N-Boc-protected amino acid to this compound.
-
Preparation of the Amine Component:
-
Dissolve this compound (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.2 equivalents) dropwise and stir for 15-20 minutes to neutralize the hydrochloride and generate the free amine.
-
-
Activation of the Carboxylic Acid Component:
-
In a separate flask, dissolve the N-Boc-amino acid (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool this solution to 0 °C.
-
Add a solution of DCC (1.1 equivalents) in DCM.
-
Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Coupling Reaction:
-
Add the neutralized amine solution from step 1 to the activated carboxylic acid mixture from step 2.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Dilute the filtrate with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by flash column chromatography on silica gel.
-
Protocol 2: C-terminal Deprotection (Removal of the OtBu group)
-
Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
-
-
Deprotection Reaction:
-
Dissolve the purified Boc-Xaa-Met-OtBu in the cleavage cocktail.
-
Stir the solution at room temperature for 2-4 hours.
-
-
Peptide Precipitation and Isolation:
-
Concentrate the reaction mixture under reduced pressure.
-
Precipitate the deprotected peptide by adding cold diethyl ether.
-
Collect the peptide precipitate by centrifugation or filtration.
-
Wash the precipitate with cold diethyl ether and dry under vacuum.
-
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of a dipeptide using the DCC/HOBt coupling method.
| Step | Reaction Time (h) | Temperature (°C) | Solvent | Typical Yield (%) | Purity (%) |
| Coupling | 12 - 24 | 0 to RT | DCM | 80 - 95 | >95 (after chromatography) |
| Deprotection | 2 - 4 | RT | TFA cocktail | 85 - 98 | >90 (crude) |
Note: Yields and purity are dependent on the specific amino acid being coupled and the efficiency of the purification process.
Visualizing the Workflow and Logic
Experimental Workflow for Dipeptide Synthesis
Caption: Workflow for the synthesis of a Boc-protected dipeptide using this compound.
Logic for Orthogonal Protection and Deprotection
Caption: Logic of orthogonal protection using Boc and OtBu groups in peptide synthesis.
Application Notes and Protocols for Coupling H-Met-OtBu.HCl in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using the coupling reagents HATU and HBTU for the incorporation of H-Met-OtBu.HCl into peptide sequences during solid-phase peptide synthesis (SPPS). This document outlines the comparative performance of these reagents, provides detailed experimental protocols, and addresses potential side reactions associated with methionine derivatives.
Introduction
The successful incorporation of amino acids is critical for the synthesis of high-purity peptides. Methionine, with its thioether side chain, presents unique challenges, including susceptibility to oxidation. The choice of coupling reagent is paramount to achieving high coupling efficiency while minimizing side reactions. O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are two of the most common aminium-based coupling reagents used in SPPS. This guide offers a comparative overview and detailed protocols for their use with this compound.
Data Presentation: Comparative Analysis of HATU and HBTU
While both HATU and HBTU are effective, they exhibit different performance characteristics. HATU is generally considered the more reactive and efficient coupling reagent, which can be advantageous for sterically hindered couplings and for reducing racemization.[1][2][3] HBTU is a more cost-effective option that provides excellent results for many standard couplings.[4]
| Parameter | HATU | HBTU |
| Full Name | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |
| Reaction Speed | Faster | Slower |
| Coupling Efficiency | Very High, especially for difficult sequences[1] | High |
| Racemization Risk | Lower | Higher, can be minimized with additives like HOBt |
| Side Reactions | Guanidinylation of the N-terminus if used in excess | Guanidinylation of the N-terminus if used in excess |
| Cost | Higher | Lower |
| Ideal For | Difficult couplings, sterically hindered amino acids, sequences prone to racemization, rapid synthesis protocols. | Routine peptide synthesis, cost-sensitive applications. |
Experimental Protocols
The following are generalized protocols for the manual solid-phase peptide synthesis (SPPS) of peptides containing methionine, using this compound with either HATU or HBTU. These protocols are based on the widely used Fmoc/tBu strategy.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-protected amino acids
-
This compound
-
Coupling Reagent: HATU or HBTU
-
Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Fmoc-deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)). Note: For methionine-containing peptides, the addition of scavengers is crucial to prevent side reactions. A recommended cocktail is TFA/TIS/H2O/Dimethylsulfide (DMS) (90:5:3:2) or TFA/dithiothreitol (DTT)/H2O/TIS (90:5:2.5:2.5).
-
Cold diethyl ether
Protocol 1: Coupling of this compound using HATU
This protocol is recommended for achieving high coupling efficiency and minimizing racemization.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and an additive like HOAt (3 eq., optional but recommended) in DMF.
-
Add DIPEA (6 eq.) to neutralize the HCl salt and facilitate the reaction.
-
Pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 30-60 minutes.
-
Monitoring the reaction: Perform a ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (clear or yellowish beads) indicates complete coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (5x), DCM (3x), and DMF (3x).
-
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling and subsequent Fmoc deprotection, wash the resin with DMF, DCM, and finally methanol, then dry under vacuum.
-
Add the cleavage cocktail containing scavengers to the resin.
-
Gently agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold diethyl ether (2-3 times).
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Coupling of this compound using HBTU
This protocol provides a cost-effective alternative to HATU for routine synthesis.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Follow the same procedure as in Protocol 1.
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq., recommended to suppress racemization) in DMF.
-
Add DIPEA (6 eq.).
-
Pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 45-90 minutes.
-
Monitor the reaction completion with a ninhydrin test.
-
-
Washing: Follow the same procedure as in Protocol 1.
-
Repeat: Repeat steps 2-4 for each subsequent amino acid.
-
Final Deprotection and Cleavage: Follow the same procedure as in Protocol 1, ensuring the use of a cleavage cocktail with appropriate scavengers for methionine.
-
Purification: Purify the crude peptide by RP-HPLC.
Mandatory Visualizations
Diagram 1: General Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Diagram 2: Activation Mechanism of Carboxylic Acid by HATU and HBTU
Caption: Carboxylic acid activation by HATU and HBTU.
Potential Side Reactions with Methionine and Mitigation Strategies
The primary side reaction of concern when incorporating methionine is the oxidation of its thioether side chain to form methionine sulfoxide. This can occur during the synthesis but is most prevalent during the final acidic cleavage step. Another potential side reaction is the S-alkylation of the thioether by carbocations generated from side-chain protecting groups during cleavage.
Mitigation Strategies:
-
Use of Scavengers: The inclusion of scavengers in the cleavage cocktail is the most effective way to prevent these side reactions.
-
For preventing oxidation: Dimethylsulfide (DMS) or dithiothreitol (DTT) are commonly used.
-
For preventing S-alkylation: Triisopropylsilane (TIS) is an efficient scavenger of carbocations.
-
-
Use of Methionine Sulfoxide: In cases where oxidation is particularly problematic, Fmoc-Met(O)-OH can be used in the synthesis. The resulting peptide containing methionine sulfoxide can then be purified and subsequently reduced back to methionine.
-
Inert Atmosphere: While not always practical for manual synthesis, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation during the coupling steps.
By selecting the appropriate coupling reagent and implementing these mitigation strategies, researchers can successfully synthesize high-purity peptides containing this compound.
References
Activation of H-Met-OtBu.HCl for Amide Bond Formation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of L-Methionine tert-butyl ester hydrochloride (H-Met-OtBu.HCl) as a crucial building block in amide bond formation, a cornerstone of peptide synthesis and drug development. These guidelines offer systematic procedures for the activation of this compound and its subsequent coupling with N-protected amino acids or other carboxylic acids.
Introduction
This compound is an important derivative of the amino acid methionine, featuring a tert-butyl ester protecting group on its C-terminus. This protecting group strategy is integral to modern peptide synthesis, particularly in solution-phase methodologies. The tert-butyl ester provides robust protection under various coupling conditions and can be selectively removed under acidic conditions.
The primary challenge in utilizing this compound is the presence of the hydrochloride salt, which renders the amine non-nucleophilic. Therefore, the initial and most critical step is the in-situ neutralization of the hydrochloride to liberate the free amine, which can then participate in the amide bond forming reaction.
Key Considerations and Potential Side Reactions
a) Neutralization: The hydrochloride salt must be neutralized with a non-nucleophilic organic base. The choice and stoichiometry of the base are critical to prevent side reactions and racemization.
b) Methionine Oxidation: The thioether side chain of methionine is susceptible to oxidation, forming methionine sulfoxide. This can occur during the coupling reaction or subsequent workup steps, especially under acidic conditions. The use of scavengers or performing reactions under an inert atmosphere can mitigate this issue.
c) Racemization: As with any peptide coupling reaction, there is a risk of racemization at the chiral center of the activated carboxylic acid. This is often minimized by using appropriate coupling reagents in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure), and by maintaining low reaction temperatures.
d) Steric Hindrance: The tert-butyl ester group is sterically bulky, which can influence the rate and efficiency of the coupling reaction, particularly with sterically hindered carboxylic acids.
Experimental Protocols
This section details the necessary protocols for the successful use of this compound in amide bond formation.
This step is essential to generate the free amine of L-Methionine tert-butyl ester, making it available for nucleophilic attack.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Inert gas (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Glassware (round-bottom flask, syringes)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Add anhydrous DCM or DMF (a typical concentration is 0.1-0.5 M).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add the base (DIPEA or NMM, 1.05-1.2 equivalents) dropwise while stirring.
-
Stir the mixture at 0 °C for 15-20 minutes. The solution should become clear as the free amine is formed.
-
The resulting solution containing the activated H-Met-OtBu is now ready for the coupling reaction.
Caption: Workflow for the neutralization of this compound.
This protocol describes a classic carbodiimide-mediated coupling method.
Materials:
-
N-protected amino acid (e.g., Boc-Phe-OH)
-
Solution of activated H-Met-OtBu (from Protocol 1)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous DCM or DMF
Procedure:
-
In a separate flask, dissolve the N-protected amino acid (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.
-
Cool this solution to 0 °C.
-
Add EDC.HCl (1.1 equivalents) to the solution of the N-protected amino acid and stir for 20 minutes at 0 °C to pre-activate the carboxylic acid.
-
To this mixture, add the solution of activated H-Met-OtBu (from Protocol 1).
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, proceed with the work-up and purification.
HATU is a highly efficient uronium-based coupling reagent that often leads to faster reactions and lower racemization.
Materials:
-
N-protected amino acid (e.g., Fmoc-Ala-OH)
-
Solution of activated H-Met-OtBu (from Protocol 1, but ensure the base used is DIPEA)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
Procedure:
-
In a separate flask, dissolve the N-protected amino acid (1.05 equivalents) and HATU (1.0 equivalent) in anhydrous DMF.
-
To this solution, add DIPEA (2.0 equivalents) and stir at room temperature for 2-5 minutes for pre-activation.
-
Add the activated N-Fmoc-amino acid solution to the solution of activated H-Met-OtBu (from Protocol 1).
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, proceed with the work-up and purification.
Data Presentation
Table 1: Reagents and Stoichiometry for Amide Coupling with this compound
| Component | EDC/HOBt Method (equiv.) | HATU Method (equiv.) |
| This compound | 1.0 | 1.0 |
| N-Protected Amino Acid | 1.0 - 1.1 | 1.05 - 1.2 |
| Coupling Reagent | 1.1 (EDC.HCl) | 1.0 (HATU) |
| Additive | 1.1 (HOBt) | - |
| Base (for neutralization) | 1.05 - 1.2 (DIPEA/NMM) | 1.05 - 1.2 (DIPEA) |
| Base (for activation) | - | 2.0 (DIPEA) |
Table 2: Typical Reaction Parameters and Expected Outcomes
| Parameter | EDC/HOBt Method | HATU Method |
| Solvent | Anhydrous DCM or DMF | Anhydrous DMF |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Time | 12 - 24 hours | 1 - 4 hours |
| Expected Yield | Good to Excellent (>80%) | Excellent (>90%) |
| Purity | Generally high, requires purification | Generally very high, requires purification |
| Racemization | Low, minimized by HOBt | Very low |
Note: Yields and purity are dependent on the specific substrates and purification methods.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the chemical pathways and logical flow of the activation and coupling processes.
Caption: Carbodiimide-mediated amide bond formation pathway.
Application Notes and Protocols: Standard Deprotection of the Tert-Butyl (OtBu) Ester Group from H-Met-OtBu·HCl
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyl (OtBu) group is a widely utilized protecting group for carboxylic acids in organic synthesis, particularly in solid-phase peptide synthesis (SPPS). Its primary advantage lies in its stability under a variety of reaction conditions, including basic and nucleophilic environments, while being readily cleavable under acidic conditions. H-Met-OtBu·HCl is the hydrochloride salt of methionine tert-butyl ester, where the carboxylic acid functional group is masked as a tert-butyl ester. This protection prevents the carboxyl group from participating in unwanted side reactions during peptide chain elongation. The final step after peptide synthesis, or when the free carboxylic acid is required, is the removal of this OtBu group, a process known as deprotection. This document provides a detailed protocol for the standard acid-catalyzed deprotection of the OtBu group from H-Met-OtBu·HCl.
Mechanism of Deprotection
The deprotection of a tert-butyl ester is typically achieved through an acid-catalyzed elimination reaction.[1] The mechanism proceeds as follows:
-
The carbonyl oxygen of the ester is protonated by a strong acid, which increases the electrophilicity of the carbonyl carbon.
-
This is followed by the cleavage of the carbon-oxygen bond, leading to the formation of the desired carboxylic acid and a relatively stable tertiary carbocation (the tert-butyl cation).[2]
-
The tert-butyl cation is then quenched by a nucleophile or undergoes elimination to form isobutylene gas.[2]
Due to the presence of a sulfur atom in its side chain, methionine is susceptible to alkylation by the tert-butyl cation generated during deprotection.[3] To mitigate this and other potential side reactions, "scavengers" are typically added to the reaction mixture.
Experimental Protocol: Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes a standard procedure for the deprotection of H-Met-OtBu·HCl using a trifluoroacetic acid (TFA)-based cleavage cocktail.
3.1. Materials and Reagents
-
H-Met-OtBu·HCl
-
Trifluoroacetic acid (TFA), reagent grade (≥99%)
-
Dichloromethane (DCM), anhydrous
-
Water, deionized
-
Triisopropylsilane (TIS) or 1,2-Ethanedithiol (EDT) as scavengers
-
Cold diethyl ether (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Centrifuge and centrifuge tubes
-
Standard laboratory glassware
3.2. Cleavage Cocktail Preparation
A common cleavage cocktail for methionine-containing compounds is "Reagent K" or a similar mixture. The scavengers are crucial to prevent side reactions.
Table 1: Composition of a Standard Cleavage Cocktail
| Component | Volume/Weight Percentage | Purpose |
| Trifluoroacetic Acid (TFA) | 82.5% | Primary deprotection reagent |
| Water | 5% | Scavenger; proton source |
| Phenol | 5% | Scavenger; stabilizes carbocations |
| Thioanisole | 5% | Scavenger; prevents side-chain modification of Met and Trp |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger; reduces sulfoxides and prevents re-attachment of cations |
For a simpler deprotection not in the context of a full peptide cleavage from resin, a mixture of TFA/DCM with scavengers is often sufficient. A commonly used mixture is TFA/Water/TIS (95:2.5:2.5 v/v/v).
3.3. Deprotection Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve H-Met-OtBu·HCl in a minimal amount of dichloromethane.
-
Addition of Deprotection Reagent: To the stirred solution, add the cleavage cocktail (e.g., TFA/Water/TIS, 95:2.5:2.5). A typical ratio is 10 mL of the cocktail per gram of protected peptide. For small-scale reactions, a 1:1 mixture of DCM and TFA can also be effective, with the addition of scavengers.
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up - Removal of TFA: After the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Precipitation: To the resulting oil or residue, add cold diethyl ether to precipitate the deprotected methionine hydrochloride. The volume of ether should be about 10 times the volume of the residue.
-
Isolation: Collect the precipitate by filtration or centrifugation.
-
Washing: Wash the solid product with two portions of cold diethyl ether to remove any remaining scavengers and organic byproducts.
-
Drying: Dry the final product, H-Met-OH·HCl, under vacuum.
Quantitative Data Summary
The efficiency of the deprotection can be influenced by several factors. The following table summarizes typical parameters for the acid-catalyzed deprotection of OtBu groups.
Table 2: Summary of Quantitative Parameters for OtBu Deprotection
| Parameter | Value/Condition | Remarks |
| Deprotection Reagent | TFA/Scavenger Mixture | 95% TFA is standard for complete deprotection. |
| Solvent | Dichloromethane (DCM) | Often used to dissolve the starting material before adding TFA. |
| Reagent Concentration | 10 mL cocktail per gram of substrate | Ensures a sufficient excess of acid for the reaction to go to completion. |
| Reaction Temperature | Room Temperature (20-25 °C) | Higher temperatures are generally not required and may increase side reactions. |
| Reaction Time | 2 - 5 hours | Reaction time can be optimized by monitoring with HPLC or TLC. |
| Typical Yield | >90% | Yields are typically high but can be affected by the purity of the starting material and work-up procedure. |
| Purity | >95% | Purity can be assessed by HPLC or NMR. Scavengers are critical for high purity with sensitive residues. |
Alternative Deprotection Methods
While TFA is the most common reagent, other acidic conditions can be employed for OtBu deprotection:
-
HCl in Organic Solvents: A solution of hydrogen chloride in an organic solvent such as dioxane or acetic acid can effectively cleave the OtBu group.
-
Lewis Acids: Reagents like zinc bromide (ZnBr₂) in dichloromethane have been reported as a mild method for deprotecting tert-butyl esters, which can be useful when other acid-labile protecting groups are present.
-
Aqueous Phosphoric Acid: This has been described as an environmentally benign and mild reagent for the deprotection of tert-butyl esters.
Mandatory Visualizations
Safety Precautions
-
Trifluoroacetic acid (TFA) is highly corrosive and volatile. It can cause severe burns upon contact with skin and eyes and is harmful if inhaled. Always handle TFA in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Dichloromethane (DCM) is a volatile organic solvent and a suspected carcinogen. Handle it in a fume hood and avoid inhalation of vapors.
-
Diethyl ether is extremely flammable and volatile. Ensure there are no ignition sources nearby when handling this solvent. Work in a fume hood and use a rotary evaporator for solvent removal.
-
The deprotection reaction generates isobutylene , which is a flammable gas. Ensure adequate ventilation.
References
Application Notes and Protocols for the Synthesis of Methionine-Containing Peptides using H-Met-OtBu.HCl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of methionine-containing peptides utilizing H-Met-OtBu.HCl. This document outlines the challenges associated with incorporating methionine into peptides, strategies to mitigate side reactions, and detailed protocols for synthesis, cleavage, and purification.
Introduction
Methionine, a sulfur-containing amino acid, presents unique challenges during solid-phase peptide synthesis (SPPS). The thioether side chain of methionine is highly susceptible to oxidation, forming methionine sulfoxide.[1] This side reaction can occur during synthesis and, more significantly, during the acidic conditions of cleavage from the resin support.[1] Another potential side reaction is S-alkylation (tert-butylation) of the methionine residue.[2] The use of L-Methionine tert-butyl ester hydrochloride (this compound) offers a strategic advantage by protecting the C-terminus during peptide synthesis. Careful selection of cleavage cocktails and purification methods is crucial for obtaining high-purity methionine-containing peptides.
Key Considerations in Synthesizing Methionine-Containing Peptides
The primary challenges in synthesizing peptides containing methionine are the oxidation of the thioether side chain to methionine sulfoxide and S-alkylation.[2]
-
Oxidation: The thioether group of methionine can be readily oxidized, leading to the formation of methionine sulfoxide, which introduces a mass increase of 16 Da. This oxidation can be particularly problematic during the final cleavage step from the resin.
-
S-alkylation: Under acidic conditions, the methionine side chain can be alkylated by carbocations generated from protecting groups, leading to the formation of sulfonium salts.
To address these challenges, specific strategies are employed, including the use of specialized cleavage cocktails containing reducing agents and scavengers.
Experimental Protocols
I. Solid-Phase Peptide Synthesis (SPPS) of a Model Methionine-Containing Peptide
This protocol outlines the manual synthesis of a model peptide using Fmoc/tBu chemistry.
Materials:
-
Rink Amide Resin
-
Fmoc-protected amino acids (including Fmoc-Met-OH)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Peptide synthesis vessel
Procedure:
-
Resin Preparation:
-
Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (5x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.
-
Add the activation mixture to the resin.
-
Add DIEA (6 equivalents) to the vessel.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Chain Elongation:
-
Repeat the deprotection and coupling steps for each amino acid in the peptide sequence. For incorporating methionine, use Fmoc-Met-OH.
-
-
Final Deprotection:
-
After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
II. Cleavage and Deprotection of the Peptide from the Resin
The choice of cleavage cocktail is critical to prevent the oxidation of methionine. "Reagent H" is a highly effective cocktail for this purpose.
Cleavage Cocktail Comparison
| Reagent Cocktail | Composition | Efficacy in Preventing Methionine Oxidation |
| Reagent B | Trifluoroacetic acid (TFA) (88%), Phenol (5%), Water (5%), Triisopropylsilane (TIS) (2%) | Does not prevent methionine oxidation. |
| Reagent K | TFA, Phenol, Water, Thioanisole, 1,2-Ethanedithiol (EDT) | Significant oxidation observed (15-55% methionine sulfoxide). |
| Reagent R | TFA, Thioanisole, EDT, Anisole | Significant oxidation observed (15-55% methionine sulfoxide). |
| Reagent H | TFA (81%), Phenol (5%), Thioanisole (5%), EDT (2.5%), Water (3%), Dimethylsulfide (2%), Ammonium Iodide (1.5%) | Highly effective; no detectable methionine sulfoxide. |
Procedure for Cleavage with Reagent H:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Prepare Reagent H by mixing the components in the proportions listed in the table above.
-
Suspend the dried peptide-resin in Reagent H (10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the peptide by adding cold diethyl ether to the combined filtrate.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
III. Purification of the Methionine-Containing Peptide by HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.
Materials:
-
Crude peptide
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
C18 HPLC column
Procedure:
-
Dissolve the crude peptide in a minimal amount of Solvent A.
-
Inject the sample onto the C18 column.
-
Elute the peptide using a linear gradient of Solvent B. A typical gradient is 5-65% Solvent B over 30 minutes. The oxidized form of the peptide, being more polar, will elute earlier than the desired non-oxidized peptide.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect the fractions containing the desired peptide.
-
Confirm the purity and identity of the peptide by analytical HPLC and mass spectrometry.
-
Lyophilize the pure fractions to obtain the final peptide product.
Visualizations
Caption: Experimental workflow for the synthesis of methionine-containing peptides.
Caption: Role of methionine metabolism in cellular signaling.
Conclusion
The successful synthesis of methionine-containing peptides relies on a careful and strategic approach to mitigate the inherent risk of side reactions, primarily oxidation. The use of this compound as a building block, coupled with the application of specialized cleavage cocktails like Reagent H, significantly improves the yield and purity of the final peptide product. The detailed protocols and data presented in these application notes provide researchers, scientists, and drug development professionals with the necessary tools to confidently synthesize and purify methionine-containing peptides for a wide range of applications.
References
Application Notes and Protocols for the Coupling of H-Met-OtBu.HCl
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the successful coupling of L-Methionine tert-butyl ester hydrochloride (H-Met-OtBu.HCl), a critical building block in peptide synthesis. These guidelines are designed to assist researchers in achieving high coupling efficiencies while minimizing common side reactions associated with the methionine residue.
Introduction
L-Methionine, with its thioether side chain, presents unique challenges during peptide synthesis. The primary concerns are the oxidation of the sulfur atom to form methionine sulfoxide and S-alkylation during acidic cleavage steps. Careful selection of coupling reagents, reaction conditions, and cleavage cocktails is essential to ensure the integrity of the final peptide product. This compound is a commonly used derivative where the C-terminal carboxylic acid is protected as a tert-butyl ester, which is labile to acid.
Reaction Conditions for Coupling this compound
The choice of coupling method depends on the specific requirements of the synthesis, such as the scale, the nature of the peptide sequence (e.g., steric hindrance), and whether the synthesis is performed in solution or on a solid phase. Below is a summary of commonly employed coupling conditions.
Data Presentation: Quantitative Parameters for Common Coupling Methods
The following table summarizes typical quantitative data for the coupling of this compound in both solid-phase and solution-phase peptide synthesis. These values are representative and may require optimization for specific peptide sequences.
| Coupling Reagent/Method | Phase | Amino Acid (eq.) | Coupling Reagent (eq.) | Additive (eq.) | Base (eq.) | Solvent(s) | Typical Reaction Time (h) | Typical Yield (%) |
| HATU | Solid/Solution | 2.0 | 1.95 | - | 4.0 (DIPEA) | DMF, NMP | 0.5 - 2 | >95 |
| HBTU/HOBt | Solid/Solution | 2.0 | 1.95 | 2.0 (HOBt) | 4.0 (DIPEA) | DMF, DCM | 0.5 - 2 | >95 |
| EDC/HOBt | Solid/Solution | 1.2 - 1.5 | 1.2 - 1.5 | 1.2 - 1.5 (HOBt) | 1.5 - 2.0 (DIPEA/NMM) | DCM, DMF | 2 - 12 | 85 - 95 |
| DIC/HOBt | Solid/Solution | 2.0 - 5.0 | 2.0 - 5.5 | 2.0 - 5.5 (HOBt) | - | DMF, DCM | 2 - 6 | >90 |
Note:
-
eq. stands for equivalents, relative to the moles of the free amine component.
-
DIPEA: N,N-Diisopropylethylamine
-
NMM: N-Methylmorpholine
-
DMF: N,N-Dimethylformamide
-
DCM: Dichloromethane
-
NMP: N-Methyl-2-pyrrolidone
-
Yields are highly sequence-dependent and can be influenced by factors such as steric hindrance and aggregation.
Experimental Protocols
The following are detailed protocols for the coupling of this compound using common coupling reagents in both solid-phase and solution-phase synthesis.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU
This protocol describes the coupling of an N-Fmoc protected amino acid to resin-bound H-Met-OtBu.
Materials:
-
N-Fmoc protected amino acid
-
HATU (2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyl uronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin with a free amine (e.g., after deprotection of Fmoc-Met-OtBu loaded on resin)
-
Standard SPPS reaction vessel and shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes before the coupling reaction.
-
Pre-activation of the Amino Acid:
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Add the pre-activated amino acid solution to the resin.
-
Shake the reaction vessel at room temperature for 1-2 hours.
-
-
Monitoring the Reaction: Perform a Kaiser test (or other appropriate test for free amines) to monitor the completion of the reaction.[3] A negative test indicates the absence of free amines and a successful coupling.
-
Washing: Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.
Protocol 2: Solution-Phase Peptide Synthesis using EDC/HOBt
This protocol describes the coupling of a Z-protected amino acid to this compound in solution.
Materials:
-
N-Z protected amino acid
-
This compound
-
EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
1N HCl solution
-
Saturated NaHCO₃ solution
-
Saturated NaCl (brine) solution
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Preparation of the Amine Component:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA or NMM (1.1 eq.) dropwise and stir for 15-20 minutes to generate the free amine.
-
-
Activation of the Carboxylic Acid:
-
In a separate flask, dissolve the N-Z protected amino acid (1.05 eq.), EDC.HCl (1.1 eq.), and HOBt (1.1 eq.) in anhydrous DCM.
-
Stir the mixture at 0 °C for 20-30 minutes.
-
-
Coupling Reaction:
-
Add the activated carboxylic acid solution to the free amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Special Considerations for Methionine
The thioether side chain of methionine is susceptible to oxidation to the corresponding sulfoxide during synthesis and, more commonly, during the final cleavage from the resin under acidic conditions.[4][5]
Strategies to Minimize Oxidation:
-
Use of Scavengers: During the final TFA-mediated cleavage from the solid support, the addition of scavengers is highly recommended. A common cleavage cocktail is TFA/H₂O/TIS/DTT (92.5:2.5:2.5:2.5, v/v/v/w), where TIS (triisopropylsilane) protects against other side reactions and DTT (dithiothreitol) minimizes methionine oxidation.
-
Alternative Cleavage Cocktails: Recent studies have shown that a cleavage cocktail containing TFA, anisole, trimethylsilyl chloride (TMSCl), and dimethyl sulfide (Me₂S) with a small amount of triphenylphosphine (PPh₃) can effectively suppress both oxidation and S-alkylation.
-
Post-synthesis Reduction: If oxidation does occur, the resulting methionine sulfoxide can be reduced back to methionine using reagents such as ammonium iodide and dimethyl sulfide.
Visualizations
Caption: General workflow for solid-phase peptide synthesis involving the coupling of this compound.
Caption: Chemical transformation during the coupling reaction of this compound.
References
Manual vs. Automated Peptide Synthesis: A Detailed Look at Incorporating H-Met-OtBu.HCl
For Researchers, Scientists, and Drug Development Professionals: A guide to selecting the optimal synthesis strategy for peptides containing tert-butyl protected methionine, balancing speed, purity, and flexibility.
The synthesis of peptides, fundamental tools in research and therapeutic development, is broadly accomplished through two primary methodologies: manual and automated solid-phase peptide synthesis (SPPS). The choice between these approaches is a critical decision, influencing not only the efficiency and cost of production but also the purity and yield of the final peptide.[1] This document provides a detailed comparison of manual and automated synthesis protocols, with a specific focus on the incorporation of H-Met-OtBu.HCl, a key building block for methionine-containing peptides.
At its core, both manual and automated peptide synthesis rely on the principles of SPPS, a technique pioneered by Bruce Merrifield.[1] In SPPS, a peptide chain is built sequentially while attached to an insoluble resin support, which simplifies the purification process by allowing for the easy removal of excess reagents and byproducts through washing.[1] The synthesis cycle generally involves three key stages: deprotection of the N-terminal protecting group, coupling of the next amino acid, and thorough washing of the resin.[1]
Quantitative Comparison of Synthesis Methodologies
The decision to employ manual or automated synthesis often comes down to a quantitative analysis of factors like synthesis time, cost, and the resulting purity and yield. The following tables provide a summary of these key metrics to aid in the selection of the most appropriate method for your research needs.
| Parameter | Manual Synthesis | Automated Synthesis |
| Synthesis Time | Significantly longer, potentially taking weeks for complex peptides.[2] | Dramatically shorter, with syntheses completed in days or even hours. |
| Crude Purity | Variable, highly dependent on operator skill; can be lower due to a higher potential for human error. One study reported an average crude purity of 70% for a rapid manual method, which was higher than the 50% from an automated synthesizer. | Generally high and consistent, often exceeding conventional methods, especially for challenging sequences. |
| Overall Yield | Variable and can be lower due to potential resin loss during manual handling. | Generally consistent and can be higher due to optimized and automated protocols. |
| Cost (Initial) | Lower initial investment in equipment. | Higher initial capital expenditure for the synthesizer. |
| Labor Intensity | High, requiring significant hands-on time from the researcher. | Low, with "walk-away" capabilities once the synthesis is initiated. |
| Flexibility | More flexible for small-scale synthesis and the use of non-standard amino acids or reagents. | Less flexible for non-standard protocols, though modern systems offer more customization options. |
| Reproducibility | Operator-dependent, leading to potential variability between batches. | High, due to precise and automated control over reaction conditions. |
Experimental Protocols
Detailed methodologies for both manual and automated SPPS are provided below. These protocols are generalized for the incorporation of Fmoc-protected amino acids and are applicable to this compound after its N-terminal Fmoc protection.
Manual Solid-Phase Peptide Synthesis Protocol
This protocol outlines the manual steps for elongating a peptide chain on a solid support.
1. Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.
2. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 3 minutes to remove the Fmoc protecting group.
-
Drain the solution and repeat the treatment with 20% piperidine in DMF for an additional 10 minutes.
-
Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM) (3 times), and then DMF again (3 times).
3. Amino Acid Coupling (incorporating the next amino acid):
-
In a separate vial, dissolve the Fmoc-protected amino acid (e.g., Fmoc-Met-OH, 3-5 equivalents relative to the resin loading) and a coupling agent like HCTU or HATU (3-5 equivalents) in DMF.
-
Add a base such as N,N-diisopropylethylamine (DIPEA) or collidine (6-10 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature. The completeness of the coupling can be monitored using a qualitative ninhydrin (Kaiser) test.
-
After a negative Kaiser test, wash the resin with DMF, DCM, and DMF.
4. Cleavage and Deprotection:
-
Once the desired peptide sequence is assembled, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Wash the peptide pellet with cold diethyl ether and dry it under vacuum.
5. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Automated Solid-Phase Peptide Synthesis Protocol
Automated synthesizers perform the repetitive steps of the SPPS cycle automatically. The general workflow is as follows:
1. System Setup:
-
The resin is placed in a reaction vessel within the synthesizer.
-
Reagent bottles containing Fmoc-protected amino acids (including the protected this compound), activator, activator base, deprotection solution (piperidine in DMF), and washing solvents are connected to the instrument.
2. Synthesis Program:
-
The desired peptide sequence and synthesis scale are programmed into the synthesizer's software.
-
The system automatically performs the following cycle for each amino acid:
-
Washing: The resin is washed with DMF.
-
Fmoc Deprotection: The piperidine solution is delivered to the reaction vessel to remove the Fmoc group.
-
Washing: The resin is washed again with DMF to remove residual piperidine.
-
Coupling: The protected amino acid, activator, and base are delivered to the reaction vessel to couple the next amino acid.
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts.
-
3. Cleavage and Purification:
-
Upon completion of the synthesis, the peptide-resin is manually removed from the synthesizer.
-
The cleavage and purification steps are then carried out manually as described in the manual protocol.
Visualization of Synthesis Workflows
The following diagrams illustrate the workflows for manual and automated solid-phase peptide synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting H-Met-OtBu.HCl Coupling
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you resolve issues related to low coupling efficiency with H-Met-OtBu.HCl.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low coupling efficiency when using this compound?
Low coupling efficiency with this compound can stem from several factors:
-
Steric Hindrance: The bulky tert-butyl (OtBu) protecting group on the side chain of methionine can physically obstruct the approach of the activated amino acid to the N-terminus of the peptide chain, slowing down the reaction rate.[1]
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures, such as beta-sheets, which can mask the N-terminal amine, making it inaccessible for coupling.[2] This is particularly common with hydrophobic sequences.
-
Suboptimal Activation: The chosen coupling reagent may not be sufficiently reactive to overcome the steric hindrance, or the activation time may be inadequate.
-
Incomplete Fmoc-Deprotection: If the Fmoc protecting group from the previous amino acid is not completely removed, the N-terminal amine will not be available for coupling, leading to deletion sequences.
-
Moisture: Water in the reaction solvent (e.g., DMF) can hydrolyze the activated amino acid, reducing the amount available for coupling.
Q2: Which coupling reagents are recommended for a sterically hindered amino acid like this compound?
For sterically hindered amino acids, more potent coupling reagents are generally recommended.[3] Uronium/aminium salt-based reagents like HATU, HCTU, and HBTU, or phosphonium salt-based reagents like PyBOP, are often more effective than carbodiimides (e.g., DIC) alone.[3]
Q3: What are the potential side reactions associated with this compound during coupling and cleavage?
Several side reactions can occur:
-
Methionine Oxidation: The thioether side chain of methionine is susceptible to oxidation, forming methionine sulfoxide (Met(O)).[2] This can happen during synthesis, cleavage, or storage.
-
S-Alkylation: During the final cleavage with trifluoroacetic acid (TFA), the tert-butyl cation generated from the OtBu group can reattach to the nucleophilic sulfur of methionine, forming a sulfonium salt.
-
Tert-Butylation of other residues: The tert-butyl cation can also alkylate other sensitive residues in the peptide, such as tryptophan.
Q4: How can I monitor the completeness of the coupling reaction?
The Kaiser test is a common qualitative method to detect the presence of free primary amines on the resin. A positive result (blue color) indicates that the coupling is incomplete. For a negative result (yellow/colorless), the coupling is considered complete. It is important to wash the resin thoroughly before performing the test to avoid false positives.
Troubleshooting Guide for Low Coupling Efficiency
This guide provides a systematic approach to diagnosing and resolving low coupling efficiency with this compound.
Problem: Positive Kaiser test after coupling with this compound, indicating incomplete reaction.
Below is a workflow to troubleshoot this issue:
Data Presentation: Comparison of Coupling Reagents
While direct quantitative data for this compound is limited in the literature, the following table provides a general comparison of commonly used coupling reagents for sterically hindered amino acids. The efficiency can vary depending on the specific peptide sequence and reaction conditions.
| Coupling Reagent | Class | Relative Reactivity | Recommended for Hindered Residues? | Potential Issues |
| DIC/HOBt | Carbodiimide | Moderate | Sometimes, with extended reaction times | Lower efficiency for very hindered couplings, N-acylurea formation |
| HBTU/DIPEA | Uronium/Aminium Salt | High | Yes | Potential for guanidinylation of the N-terminus if excess reagent is used |
| HATU/DIPEA | Uronium/Aminium Salt | Very High | Highly Recommended | More expensive, can also cause guanidinylation |
| HCTU/DIPEA | Uronium/Aminium Salt | Very High | Highly Recommended | Similar to HATU |
| PyBOP/DIPEA | Phosphonium Salt | High | Yes | Generally reliable with low side reactions |
Experimental Protocols
Protocol 1: Standard Coupling using HATU
This protocol is recommended for coupling this compound, especially when initial attempts with milder reagents fail.
-
Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in high-purity, anhydrous N,N-Dimethylformamide (DMF).
-
Activation Mixture: In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents). Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activation mixture to the resin. Agitate the reaction vessel at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended to 4 hours or overnight.
-
Monitoring: Take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3 times), Dichloromethane (DCM) (3 times), and finally DMF (3 times).
Protocol 2: Kaiser Test for Monitoring Coupling
This protocol provides a method to qualitatively assess the completion of the coupling reaction.
-
Sample Preparation: After the coupling reaction, take a small sample of resin beads (approximately 5-10 mg) and place them in a small test tube.
-
Washing: Wash the beads thoroughly with DMF and then with ethanol to remove any residual reagents.
-
Reagent Addition: Add 2-3 drops of each of the following three solutions to the test tube:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.
-
-
Heating: Heat the test tube at 100-120°C for 5 minutes.
-
Observation:
-
Positive Result (Incomplete Coupling): The beads and/or the solution turn a dark blue or purple color.
-
Negative Result (Complete Coupling): The beads and solution remain yellow or colorless.
-
Protocol 3: Cleavage and Deprotection with a Scavenger Cocktail
This protocol is designed to minimize side reactions such as methionine oxidation and S-alkylation during the final cleavage step.
-
Resin Preparation: After the final deprotection step, wash the peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. For peptides containing methionine, a recommended cocktail is:
-
94% TFA
-
2.5% Water
-
2.5% 1,2-Ethanedithiol (EDT)
-
1% Triisopropylsilane (TIS)
-
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Gently swirl the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Peptide Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether, and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Analysis: Analyze the crude peptide by mass spectrometry to confirm the molecular weight and identify any potential side products.
Signaling Pathways and Logical Relationships
The following diagram illustrates the chemical pathway of a successful coupling reaction versus potential side reactions.
References
side reactions associated with h-Met-otbu.hcl deprotection
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding side reactions associated with the deprotection of H-Met-OtBu.HCl (Methionine tert-butyl ester hydrochloride).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common side reactions observed during the deprotection of methionine-containing peptides like this compound?
A1: The two primary side reactions are oxidation of the methionine thioether to form methionine sulfoxide (Met(O)), and S-alkylation of the thioether, most commonly S-tert-butylation, to form a sulfonium salt.[1][2] These reactions are acid-catalyzed and typically occur during the final cleavage step from the solid support when using strong acids like trifluoroacetic acid (TFA).[1][2]
Q2: I've observed a mass increase of +16 Da in my peptide. What is the likely cause and how can I fix it?
A2: A mass increase of +16 Da strongly indicates the oxidation of a methionine residue to methionine sulfoxide (Met(O)).
Troubleshooting Steps:
-
Optimize Cleavage Conditions: Use a freshly prepared cleavage cocktail that includes reducing scavengers. Performing the cleavage under an inert atmosphere (e.g., nitrogen or argon) can also help minimize oxidation.
-
Post-Synthesis Reduction: If oxidation has already occurred, the purified peptide can be treated with a reducing agent to convert Met(O) back to Met.
Q3: My peptide shows a mass increase of +56 Da. What does this signify and what can I do to prevent it?
A3: A +56 Da mass increase is characteristic of S-tert-butylation of the methionine residue, forming a sulfonium salt. This is caused by the reaction of the methionine thioether with tert-butyl cations generated during the cleavage of tert-butyl protecting groups.
Troubleshooting Steps:
-
Use Efficient Scavengers: Incorporate scavengers that can effectively trap tert-butyl cations in your cleavage cocktail. Examples include triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT).[3]
-
Optimize Reaction Time: Shorter cleavage times can reduce the extent of S-alkylation. One study showed that reducing the cleavage time from 1 hour to 30 minutes decreased the amount of S-tert-butylated product.
-
Post-Cleavage Reversal: It may be possible to reverse the sulfonium salt formation by heating the peptide in a dilute acid solution (e.g., 5% acetic acid) at 40°C for 24 hours.
Q4: What are "cleavage cocktails" and why are they important for methionine-containing peptides?
A4: Cleavage cocktails are mixtures of a strong acid (typically TFA) and various additives called scavengers. These scavengers are crucial for preventing or minimizing side reactions. For methionine-containing peptides, scavengers can act as reducing agents to prevent oxidation and can trap electrophilic species like tert-butyl cations to prevent S-alkylation.
Q5: Can I use a standard cleavage cocktail for a peptide containing methionine?
A5: While standard cocktails might work, they often lead to significant side product formation. For instance, using a standard TFA/TIS/H₂O (95:2.5:2.5) cocktail can result in up to 23.9% of S-tert-butylated methionine. Similarly, widely used cocktails like Reagents K, R, and B can lead to 15% to 55% of methionine sulfoxide formation. It is highly recommended to use a cleavage cocktail specifically designed for methionine-containing peptides.
Quantitative Data on Side Product Formation
The choice of cleavage cocktail significantly impacts the extent of side product formation. The following table summarizes the percentage of major side products observed with different cleavage reagents.
| Cleavage Cocktail Composition | % Methionine Sulfoxide (Met(O)) | % S-tert-butylated Methionine | Reference |
| Reagent K: TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5) | 15 - 55% | Not specified | |
| Reagent R: TFA/thioanisole/EDT/anisole (90:5:3:2) | 15 - 55% | Not specified | |
| Reagent B: TFA/phenol/water/TIS (88:5:5:2) | 15 - 55% | Not specified | |
| Standard: TFA/TIS/H₂O (95:2.5:2.5) | 1.6% | 23.6% | |
| Reagent H: TFA/phenol/thioanisole/EDT/water/DMS/NH₄I (81:5:5:2.5:3:2:1.5) | Not detected | Not specified | |
| Optimized Cocktail 1: TFA/Anisole/TMSCl/Me₂S + PPh₃ | Eradicated | ~5% | |
| Optimized Cocktail 2 (for Cys-containing): TFA/Anisole/TIS/TMSCl/Me₂S + PPh₃ | Eradicated | ~5% |
TFA: Trifluoroacetic acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol, DMS: Dimethylsulfide, NH₄I: Ammonium iodide, TMSCl: Trimethylsilyl chloride, PPh₃: Triphenylphosphine.
Experimental Protocols
Protocol 1: Cleavage with Reagent H to Minimize Methionine Oxidation
This protocol is recommended for the cleavage of methionine-containing peptides to prevent the formation of methionine sulfoxide.
-
Preparation of Reagent H: Prepare the cleavage cocktail with the following composition: trifluoroacetic acid (81%), phenol (5%), thioanisole (5%), 1,2-ethanedithiol (2.5%), water (3%), dimethylsulfide (2%), and ammonium iodide (1.5% w/w).
-
Resin Suspension: Suspend the peptide-resin in the freshly prepared Reagent H (approximately 10 mL per gram of resin).
-
Cleavage Reaction: Gently agitate the mixture at room temperature for 1.5 to 2 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA and combine the filtrates. Precipitate the peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
Isolation: Centrifuge or filter to collect the crude peptide. Wash the peptide with cold diethyl ether and dry under vacuum.
Protocol 2: Post-Synthesis Reduction of Methionine Sulfoxide
This protocol can be used to reduce methionine sulfoxide (Met(O)) back to methionine in a purified peptide.
-
Peptide Dissolution: Dissolve the peptide containing Met(O) in a suitable solvent, such as a mixture of acetonitrile and water.
-
Addition of Reducing Agent: Add a reducing agent such as dithiothreitol (DTT) or N-mercaptoacetamide.
-
Reaction Monitoring: Monitor the conversion of Met(O) to Met by reverse-phase HPLC. The sulfoxide is more polar and will elute slightly earlier than the reduced form.
-
Purification: Once the reduction is complete, purify the peptide using standard chromatographic techniques.
Visualizing the Deprotection and Side Reactions
The following diagram illustrates the intended deprotection pathway of H-Met-OtBu and the competing side reactions of oxidation and S-tert-butylation.
Caption: Deprotection of H-Met-OtBu and associated side reactions.
References
improving solubility of h-Met-otbu.hcl in organic solvents
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address challenges with the solubility of H-Met-OtBu.HCl (L-Methionine tert-butyl ester hydrochloride) in organic solvents. This resource is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is the hydrochloride salt of L-Methionine tert-butyl ester. As a salt, it exhibits higher solubility in polar protic solvents. Its solubility in non-polar organic solvents is generally limited. The tert-butyl ester group, being bulky and hydrophobic, does enhance solubility in some organic solvents compared to the free amino acid.[1]
Q2: I'm having difficulty dissolving this compound in my reaction solvent. What are the first steps I should take?
A2: When encountering solubility issues, consider the following initial steps:
-
Solvent Selection: Ensure you are using an appropriate solvent. For many applications, polar aprotic solvents like DMF or DMSO are a good starting point.
-
Gentle Heating: Mild warming of the solvent can increase the solubility of this compound. However, monitor the temperature closely to avoid potential degradation.
-
Sonication: Using an ultrasonic bath is a highly effective method for breaking up solid agglomerates and accelerating the dissolution process.[2]
-
Use of Fresh Solvents: For solvents like DMSO that are hygroscopic, it is crucial to use a freshly opened bottle, as absorbed moisture can significantly impair the solubility of the compound.
Q3: In which organic solvents is this compound known to be soluble?
Q4: When should I consider converting this compound to its free base form?
A4: Conversion to the free base is recommended under the following circumstances:
-
Reaction in Non-Polar or Aprotic Solvents: If your experiment requires a non-polar or aprotic solvent where the hydrochloride salt has poor solubility (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate).
-
Base-Sensitive Reactions: When the presence of the acidic hydrochloride salt could interfere with your reaction chemistry.
-
Improved Nucleophilicity: The free amine of the free base is more nucleophilic than the ammonium salt, which can be beneficial for certain reactions.
Troubleshooting Guide
This section provides a structured approach to resolving solubility issues with this compound.
Solubility Data Summary
| Solvent | Chemical Class | Expected Solubility of this compound | Recommendations & Remarks |
| Dimethylformamide (DMF) | Polar Aprotic | Good | A common solvent for peptide synthesis; gentle heating may be required. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Good (50 mg/mL) | Sonication is recommended. Use freshly opened, anhydrous DMSO as it is hygroscopic. |
| Dichloromethane (DCM) | Chlorinated | Poor to Limited | Solubility is generally low for the HCl salt. Conversion to the free base is recommended for reactions in DCM. |
| Chloroform | Chlorinated | Poor to Limited | Similar to DCM, the free base will exhibit significantly higher solubility. |
| Methanol/Ethanol | Polar Protic | Moderate to Good | The salt form is expected to have reasonable solubility in simple alcohols. |
| Ethyl Acetate | Ester | Poor to Limited | The free base form is expected to be more soluble. |
| Water | Polar Protic | Soluble | The hydrochloride salt is generally soluble in aqueous solutions. |
Experimental Protocols
This protocol is suitable for reactions in polar aprotic solvents where the hydrochloride salt has sufficient solubility.
Materials:
-
This compound
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
-
Glass vial or flask
-
Magnetic stirrer and stir bar or ultrasonic bath
Procedure:
-
Weigh the required amount of this compound and add it to the reaction vessel.
-
Add the desired volume of anhydrous solvent (e.g., DMF or DMSO).
-
Stir the mixture vigorously using a magnetic stirrer.
-
If dissolution is slow or incomplete, place the vessel in an ultrasonic bath for 10-15 minute intervals.
-
Gentle warming (e.g., to 30-40°C) can be applied in conjunction with stirring or sonication. Monitor the temperature carefully to prevent degradation.
-
Ensure the solid is fully dissolved before proceeding with the addition of other reagents.
This protocol is designed to generate the free base of H-Met-OtBu for use in non-polar or aprotic organic solvents.
Materials:
-
This compound
-
Deionized water
-
A suitable organic solvent for extraction (e.g., dichloromethane (DCM), ethyl acetate, or diethyl ether)
-
A weak base (e.g., 1 M sodium bicarbonate solution or a saturated aqueous solution of sodium carbonate)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in a minimal amount of deionized water.
-
Transfer the aqueous solution to a separatory funnel.
-
Slowly add a weak base solution (e.g., 1 M sodium bicarbonate) to the separatory funnel. Swirl gently after each addition. Monitor the pH of the aqueous layer with pH paper, continuing to add base until the pH is approximately 9-10.
-
Add the organic extraction solvent (e.g., DCM) to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate completely.
-
Drain the lower organic layer into a clean, dry flask.
-
Repeat the extraction of the aqueous layer with two more portions of the organic solvent to ensure complete recovery of the free base.
-
Combine all organic extracts.
-
Dry the combined organic layer over an anhydrous drying agent (e.g., sodium sulfate) for 15-20 minutes.
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator to yield the free base of H-Met-OtBu as an oil or solid. The resulting free base can then be readily dissolved in the desired organic solvent for your reaction.
Visual Troubleshooting Guide
The following workflow diagrams illustrate the decision-making process for addressing solubility challenges with this compound.
References
Technical Support Center: Managing Peptides Containing H-Met(OtBu)·HCl
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals experiencing challenges with the aggregation of peptides containing H-Met(OtBu)·HCl.
Frequently Asked Questions (FAQs)
Q1: What is H-Met(OtBu)·HCl and what is its primary role in peptide synthesis?
H-Met(OtBu)·HCl is the hydrochloride salt of Methionine methyl ester with a tert-butyl (OtBu) protecting group on its side chain carboxyl group. In peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), protected amino acids are used to build the peptide chain sequentially. The OtBu group is a standard acid-labile protecting group that prevents the side chain from participating in unwanted side reactions during synthesis.[1] The hydrochloride salt form enhances the stability and solubility of the amino acid monomer.
Q2: Does the presence of H-Met(OtBu)·HCl inherently cause peptide aggregation?
While H-Met(OtBu)·HCl itself is not the direct cause, peptides containing methionine can be part of sequences prone to aggregation. Aggregation is primarily driven by the overall properties of the growing peptide chain, not a single amino acid derivative.[2] Key factors that lead to aggregation include:
-
Hydrophobicity: Sequences rich in hydrophobic amino acids (e.g., Val, Ile, Leu, Phe, Met) have a strong tendency to self-associate.[2]
-
Secondary Structure Formation: As the peptide chain elongates on the solid support, it can fold into secondary structures like β-sheets, leading to intermolecular hydrogen bonding and aggregation.
-
Resin Loading: High-loading resins can position growing peptide chains too closely, promoting inter-chain interactions.
Q3: What is the most common side reaction associated with methionine-containing peptides?
The most significant side reaction is the oxidation of the methionine thioether side chain to form methionine sulfoxide (Met(O)). This can occur during synthesis or, more commonly, during the final cleavage from the resin under acidic conditions. Oxidation adds 16 Da to the peptide's mass, which is readily detectable by mass spectrometry. While sometimes detrimental, the increased polarity of Met(O) has been strategically used to improve the solubility and synthesis quality of aggregation-prone peptides, with a subsequent reduction step to revert it to methionine after purification.
Q4: My peptide containing methionine aggregated after cleavage and purification. What can I do?
Post-purification aggregation is common for hydrophobic peptides. The key is to find a suitable solvent system and storage conditions. Peptides containing sensitive residues like Met, Cys, or Trp should be dissolved in oxygen-free buffers to prevent oxidation. If the peptide precipitates out of an aqueous solution, it may need to be dissolved in an organic solvent like DMSO or DMF first and then slowly diluted into the aqueous buffer.
Troubleshooting Guide: Aggregation During Synthesis and Handling
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Poor Resin Swelling and Incomplete Reactions During SPPS
-
Symptom: The resin beads shrink or do not swell properly in the reaction solvent. You observe incomplete Fmoc deprotection or a positive Kaiser test after a coupling step, indicating unreacted free amines.
-
Probable Cause: On-resin aggregation is preventing solvents and reagents from accessing the growing peptide chains. This is common in hydrophobic sequences.
-
Solutions:
-
Improve Solvation: Switch from standard DMF to more potent solvents like N-Methyl-2-pyrrolidone (NMP) or add 25% DMSO to the DMF.
-
Use Chaotropic Salts: Add salts like LiCl or KSCN to the solvent during difficult coupling or deprotection steps to disrupt secondary structures.
-
Optimize Resin: Use a low-loading resin (e.g., 0.1-0.4 mmol/g) or a high-swelling resin like a PEG-based resin (NovaSyn® TG, PEGA) to increase the distance between peptide chains.
-
Incorporate Disrupting Elements: For very difficult sequences, insert pseudoproline dipeptides or a backbone-protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) every 6-7 residues to break up hydrogen bonding patterns.
-
Issue 2: Peptide Is Poorly Soluble After Cleavage and Lyophilization
-
Symptom: The lyophilized crude peptide powder does not dissolve in standard aqueous buffers (e.g., PBS, Tris) or water for purification.
-
Probable Cause: The peptide's primary sequence is highly hydrophobic.
-
Solutions:
-
Initial Dissolution in Organic Solvent: Attempt to dissolve the peptide in a small amount of a strong organic solvent like DMSO, DMF, or acetonitrile. Once dissolved, slowly add the aqueous buffer to the peptide solution while vortexing.
-
Use Acidic or Basic Conditions: If the peptide has a net positive charge (basic), try dissolving it in a dilute acidic solution (e.g., 10% acetic acid). If it has a net negative charge (acidic), try a dilute basic solution (e.g., 0.1% aqueous NH₃).
-
Sonication: Use a bath sonicator to aid dissolution. Use short bursts (e.g., 3x 10 seconds) and chill the sample on ice in between to avoid heating the peptide.
-
Issue 3: HPLC Analysis Shows Broad or Tailing Peaks
-
Symptom: During RP-HPLC analysis, the main peptide peak is broad, shows significant tailing, or appears as multiple unresolved peaks.
-
Probable Cause: The peptide is aggregating on the HPLC column or is partially oxidized.
-
Solutions:
-
Check for Oxidation: Analyze the sample with mass spectrometry to see if a +16 Da peak (methionine sulfoxide) is present. If so, the oxidation may be creating two diastereomers that are difficult to separate, or the oxidized and non-oxidized forms are co-eluting.
-
Modify Mobile Phase: Increase the concentration of the organic solvent (e.g., acetonitrile) or add a small amount of a different organic modifier. Changing the ion-pairing agent (e.g., from TFA to formic acid) can also alter selectivity and peak shape.
-
Reduce Sample Concentration: Injecting a more dilute sample can sometimes prevent on-column aggregation.
-
Quantitative Data Summary
Table 1: Recommended Additives for Mitigating On-Resin Aggregation
| Additive/Strategy | Typical Concentration/Condition | Application Notes |
|---|---|---|
| Chaotropic Salts (e.g., LiCl, KSCN) | 0.4 M - 0.8 M in DMF/NMP | Use during coupling and/or deprotection steps for difficult sequences. Wash out thoroughly before the next step. |
| Disruptive Solvents | 25% DMSO in DMF | Improves solvation of the growing peptide chain. |
| High-Swelling Resins | PEGA, NovaSyn® TG | These resins swell better in polar solvents, keeping peptide chains further apart. |
| Low-Loading Resins | 0.1 - 0.4 mmol/g | Reduces inter-chain interactions, especially for peptides longer than 20 amino acids. |
| Elevated Temperature | Up to 55°C | Can help disrupt secondary structures but may increase the risk of side reactions like racemization. |
Table 2: Post-Cleavage Solubilization Strategies for Hydrophobic Peptides
| Solvent/Additive | Application | Protocol |
|---|---|---|
| Dimethyl Sulfoxide (DMSO) | Primary solvent for highly hydrophobic peptides. | Dissolve peptide in 100% DMSO, then slowly dilute with aqueous buffer to the desired final concentration. |
| Acetic Acid | For basic peptides (net positive charge). | Dissolve peptide in 10% aqueous acetic acid, then dilute further. |
| Ammonium Hydroxide (NH₄OH) | For acidic peptides (net negative charge). | Dissolve peptide in 0.1% aqueous NH₄OH, then dilute further. |
| Denaturing Agents (Urea, Guanidinium HCl) | For severely aggregating peptides. | Use as a last resort as they are incompatible with most biological assays. |
Experimental Protocols
Protocol 1: Using a Chaotropic Salt for a Difficult Coupling Step
-
Prepare Solution: Create a 0.4 M solution of KSCN in NMP.
-
Fmoc Deprotection: Perform the standard Fmoc deprotection of the N-terminal amino acid on the resin.
-
Wash: Wash the resin thoroughly with NMP.
-
Pre-Wash with Salt: Before coupling, wash the resin with the 0.4 M KSCN/NMP solution for 2 minutes.
-
Coupling: Prepare the activated amino acid solution as usual. Add it to the resin and perform the coupling in the presence of the 0.4 M KSCN/NMP solution.
-
Post-Coupling Wash: After the coupling is complete, wash the resin extensively with standard NMP to completely remove the KSCN salt before proceeding to the next cycle.
Protocol 2: Reduction of Oxidized Methionine Post-Cleavage
-
Dissolve Peptide: Dissolve the crude peptide containing methionine sulfoxide (Met(O)) in a suitable buffer.
-
Add Reducing Agent: A common method involves adding ammonium iodide and dimethyl sulfide to the solution.
-
Incubate: Allow the reaction to proceed at room temperature. The required time can vary from a few hours to overnight depending on the peptide sequence.
-
Monitor Progress: Monitor the conversion of Met(O) back to Met by taking aliquots and analyzing them via HPLC and Mass Spectrometry. Look for the disappearance of the +16 Da mass peak.
-
Purify: Once the reduction is complete, purify the peptide using standard RP-HPLC methods.
Visualized Workflows and Logic Diagrams
Caption: Troubleshooting workflow for on-resin peptide aggregation.
Caption: Post-cleavage workflow for a methionine-containing peptide.
References
Technical Support Center: Optimizing Cleavage of Peptides with H-Met(OtBu)·HCl from Resin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the cleavage of peptides containing H-Met(OtBu)·HCl from solid-phase synthesis resins. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure high yield and purity of your target peptide.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the cleavage of peptides containing H-Met(OtBu)·HCl?
The two primary side reactions encountered during the trifluoroacetic acid (TFA)-mediated cleavage of peptides containing a methionine residue, particularly with a tert-butyl (OtBu) protecting group, are:
-
Methionine Oxidation: The thioether side chain of methionine is susceptible to oxidation, forming methionine sulfoxide. This can be a significant issue, with some common cleavage cocktails resulting in 15% to 55% of the peptide in the oxidized form.[1]
-
S-tert-butylation: The tert-butyl cation generated from the cleavage of the OtBu protecting group is a reactive electrophile that can alkylate the nucleophilic sulfur atom of the methionine side chain, leading to the formation of a sulfonium salt impurity.[2][3][4]
Q2: How can I prevent methionine oxidation during cleavage?
Preventing methionine oxidation is crucial for obtaining a pure peptide product. The most effective strategy is to use a carefully formulated cleavage cocktail containing reducing agents and scavengers. "Reagent H" is a highly recommended cocktail specifically designed to minimize methionine oxidation.[1] It contains trifluoroacetic acid, phenol, thioanisole, 1,2-ethanedithiol, water, dimethylsulfide, and ammonium iodide. The inclusion of dimethylsulfide and ammonium iodide is particularly effective in reducing or eliminating the formation of methionine sulfoxide.
Q3: What is the role of scavengers in the cleavage cocktail?
Scavengers are essential components of the cleavage cocktail that "scavenge" or trap reactive cationic species generated during the removal of protecting groups and cleavage from the resin. This prevents these reactive species from modifying sensitive amino acid residues in your peptide. For peptides with H-Met(OtBu)·HCl, key scavengers include:
-
Thioanisole and 1,2-ethanedithiol (EDT): These sulfur-containing compounds are effective at scavenging carbocations and preventing re-attachment of the peptide to the resin.
-
Dimethylsulfide (DMS): Helps to prevent the oxidation of the methionine side chain.
-
Triisopropylsilane (TIS): A powerful reducing agent that effectively scavenges carbocations.
-
Anisole: Traps tert-butyl cations, reducing the incidence of S-tert-butylation.
Q4: Which cleavage cocktail should I choose for my peptide containing H-Met(OtBu)·HCl?
The choice of cleavage cocktail depends on the other amino acid residues in your peptide sequence. The following table summarizes some common cleavage cocktails and their recommended applications.
| Cleavage Cocktail | Composition | Recommended Use |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% 1,2-Ethanedithiol, 3% Water, 2% Dimethylsulfide, 1.5% Ammonium Iodide (w/w) | Highly recommended for methionine-containing peptides to prevent oxidation. |
| Reagent K | 82.5% TFA, 5% Water, 5% Phenol, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (v/v/v/v/v) | General purpose for peptides with multiple sensitive residues like Cys, Met, Trp, or Tyr. |
| TFA/TIS/Water | 95% TFA, 2.5% Triisopropylsilane, 2.5% Water (v/v/v) | A general-purpose, low-odor cocktail suitable for peptides without highly sensitive residues. |
| Optimized Met Cocktail | TFA/Anisole/TMSCl/Me2S (85:5:5:5) with 1 mg/mL Triphenylphosphine | Shown to eradicate oxidation and reduce S-alkylation of methionine. |
Q5: Can I reverse methionine oxidation if it has already occurred?
While prevention is the best approach, it is possible to reduce methionine sulfoxide back to methionine after cleavage. However, this adds an extra step to your workflow and may not be completely efficient.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low peptide yield | 1. Incomplete cleavage from the resin.2. Re-attachment of the peptide to the resin.3. Precipitation of the peptide in the cleavage cocktail. | 1. Extend the cleavage time to 3-4 hours.2. Ensure the use of an effective scavenger cocktail (e.g., Reagent K or a cocktail with TIS).3. If the peptide is hydrophobic, try adding a small amount of dichloromethane (DCM) to the TFA mixture. |
| Presence of a +16 Da peak in Mass Spec | Oxidation of methionine to methionine sulfoxide. | 1. Use a cleavage cocktail specifically designed to prevent methionine oxidation, such as Reagent H.2. Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon).3. Ensure all reagents, especially the ether for precipitation, are peroxide-free. |
| Presence of a +56 Da peak in Mass Spec | S-tert-butylation of the methionine side chain. | 1. Use scavengers that effectively trap tert-butyl cations, such as anisole or a higher concentration of TIS.2. A recently developed cocktail containing TFA, anisole, TMSCl, and Me2S has shown to be effective in reducing S-alkylation. |
| Incomplete removal of the OtBu protecting group | Insufficient cleavage time or TFA concentration. | 1. Increase the cleavage time to 3-4 hours.2. Ensure the TFA concentration is at least 95%. |
Experimental Protocols
Protocol 1: Standard Cleavage of Peptides containing H-Met(OtBu)·HCl using Reagent H
This protocol is highly recommended for peptides containing methionine to minimize oxidation.
-
Resin Preparation:
-
Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Wash the resin with dichloromethane (DCM) (3 x 1 mL) to swell the resin.
-
Dry the resin under a stream of nitrogen for at least 30 minutes.
-
-
Cleavage Reaction:
-
Prepare Reagent H fresh: 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% 1,2-Ethanedithiol, 3% Water, 2% Dimethylsulfide, 1.5% Ammonium Iodide (w/w). For 100 mg of resin, prepare 2 mL of the cocktail.
-
Add Reagent H to the resin.
-
Stir or gently agitate the mixture at room temperature for 2-3 hours under an inert atmosphere.
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin from the peptide-containing TFA solution.
-
Wash the resin with a small volume of fresh TFA (0.5 mL) and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers and cleavage byproducts.
-
Dry the peptide pellet under vacuum.
-
Protocol 2: Cleavage using an Optimized Cocktail to Minimize Oxidation and S-tert-butylation
This protocol is based on recent findings for effectively preventing both major side reactions for methionine.
-
Resin Preparation:
-
Follow the same resin preparation steps as in Protocol 1.
-
-
Cleavage Reaction:
-
Prepare the cleavage cocktail fresh: TFA/Anisole/TMSCl/Me2S (85:5:5:5, v/v/v/v) containing 1 mg of Triphenylphosphine per mL of reagent. For 100 mg of resin, prepare 2 mL of the cocktail.
-
Add the cleavage cocktail to the resin.
-
Stir or gently agitate the mixture at room temperature for 1-2 hours.
-
-
Peptide Precipitation and Isolation:
-
Follow the same peptide precipitation and isolation steps as in Protocol 1.
-
Visualizations
Caption: General experimental workflow for peptide cleavage from resin.
Caption: Key side reactions during cleavage and the role of scavengers.
References
- 1. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methionine-Containing Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of synthetic peptides, particularly those incorporating methionine using tert-butyl (tBu) protection schemes, such as in syntheses involving H-Met-OtBu.HCl.
Frequently Asked Questions (FAQs)
Q1: What is this compound and when is it used?
This compound is the hydrochloride salt of L-methionine with its carboxylic acid group protected by a tert-butyl (OtBu) ester.[1][2] This derivative is typically used in peptide synthesis, particularly for introducing a C-terminal methionine residue in solution-phase synthesis or during the initial loading onto a resin for solid-phase peptide synthesis (SPPS).
Q2: What are the primary challenges when synthesizing and purifying peptides containing methionine?
The main challenges arise from the high nucleophilicity and susceptibility of the methionine thioether side chain to side reactions, especially during the final acidic cleavage step with trifluoroacetic acid (TFA).[3][4] The two most common side reactions are:
-
Oxidation : The thioether group is easily oxidized to form methionine sulfoxide (Met(O)), which results in a mass increase of +16 Da.[4]
-
S-alkylation : The methionine side chain can be alkylated by carbocations (like the t-butyl cation) generated during deprotection, leading to the formation of a sulfonium salt impurity.
Q3: Why do I see multiple peaks in my HPLC chromatogram for a methionine-containing peptide?
Multiple peaks can arise from several sources. For methionine-containing peptides, the most common impurities are the oxidized (Met(O)) and S-alkylated versions of your target peptide. The oxidized peptide is more polar and typically elutes earlier than the native peptide in reverse-phase HPLC. The formation of two diastereomers of methionine sulfoxide can sometimes lead to peak splitting or broadening.
Q4: Is the oxidation of methionine always a negative side reaction?
Not always. Some strategies intentionally use Fmoc-Met(O)-OH during synthesis. The increased polarity of the sulfoxide can improve the solubility of aggregation-prone or hydrophobic peptides, simplifying synthesis and purification. After successful purification, the methionine sulfoxide is reduced back to methionine in a separate step.
Troubleshooting Guide
Issue 1: My mass spectrometry (MS) analysis shows a major peak at +16 Da from the expected mass.
-
Possible Cause : This mass shift is characteristic of methionine oxidation, where the thioether side chain has been converted to a methionine sulfoxide (Met(O)). This is a very common side reaction that occurs during TFA cleavage when the peptide is exposed to air or residual peroxides in solvents.
-
Troubleshooting Steps :
-
Optimize Cleavage : Use a cleavage cocktail specifically designed to prevent methionine oxidation. This involves adding reducing agents or scavengers. See the "Cleavage Cocktail Optimization" protocol below.
-
Post-Purification Reduction : If oxidation has already occurred, the purified Met(O)-containing peptide can often be chemically reduced back to the native methionine. See the "Reduction of Methionine Sulfoxide" protocol.
-
Preventative Synthesis : For particularly difficult sequences, consider synthesizing the peptide using Fmoc-Met(O)-OH and reducing it after purification.
-
Issue 2: I observe a significant impurity that is difficult to separate, and MS analysis is inconclusive or shows a +56 Da adduct.
-
Possible Cause : This could be S-tert-butylation of the methionine residue, a common side reaction during TFA-based cleavage in Fmoc/tBu synthesis schemes.
-
Troubleshooting Steps :
-
Improve Scavenging : Ensure your cleavage cocktail contains effective scavengers for tert-butyl cations, such as triisopropylsilane (TIS) or anisole.
-
Reverse the Alkylation : S-alkylation is a reversible reaction. The sulfonium salt can be converted back to the free methionine by gentle heating in a mild acidic solution. Refer to the "Reversal of S-alkylation" protocol.
-
Issue 3: The yield of my target peptide is very low after purification, with many closely eluting peaks.
-
Possible Cause : Inefficient cleavage and deprotection can lead to a mixture of the desired peptide and various side products (oxidized, alkylated, incompletely deprotected). The temperature and duration of cleavage can significantly impact the formation of by-products, with higher temperatures increasing side reactions.
-
Troubleshooting Steps :
-
Review Cleavage Conditions : Compare your cleavage cocktail and procedure against the optimized protocols provided below. Ensure you are using fresh, high-purity reagents.
-
Optimize HPLC Gradient : Fine-tune your HPLC gradient to achieve better separation between the target peptide and impurities. Peptides containing oxidized methionine elute earlier (are less hydrophobic) than the native peptide.
-
Workflow Analysis : Use the troubleshooting workflow diagram below to systematically identify the potential source of the issue.
-
Data Presentation
Table 1: Comparison of TFA Cleavage Cocktails for Methionine-Containing Peptides
This table summarizes various cleavage cocktails and their effectiveness in minimizing common side reactions based on published data.
| Cocktail Composition (v/v/w) | Target Peptide Type | Efficacy Against Oxidation | Efficacy Against S-alkylation | Notes |
| Standard Reagent K: TFA/H₂O/Phenol/Thioanisole/TIS (82.5:5:5:5:2.5) | General Use | Moderate | Moderate | A common starting point, but often insufficient for sensitive Met peptides. |
| TFA/Anisole/Me₂S/TIS (85:5:5:5) | General Met Peptides | Low | Moderate | Anisole and TIS act as scavengers. Oxidation is still a major issue. |
| TFA/Anisole/TMSCl/Me₂S + PPh₃ (85:5:5:5 + 1mg/mL) | Non-Cys Met Peptides | Excellent | Good | The addition of Trimethylsilyl chloride (TMSCl) and Triphenylphosphine (PPh₃) eradicates oxidation and reduces alkylation. |
| TFA/Anisole/TIS/TMSCl/Me₂S + PPh₃ (85:5:5:5:5 + 1mg/mL) | Cys & Trp-containing Met Peptides | Excellent | Good | TIS is essential for the effective removal of Trt protecting groups from Cysteine (Cys) and is beneficial for Tryptophan (Trp). |
Experimental Protocols
Protocol 1: Optimized Cleavage and Deprotection to Prevent Side Reactions
This protocol is designed to minimize both oxidation and S-alkylation of methionine during the final cleavage step.
-
Resin Preparation : After synthesis, wash the peptidyl-resin thoroughly with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Prepare Cleavage Cocktail :
-
For peptides without Cys/Trp : Prepare a solution of TFA/Anisole/TMSCl/Me₂S (85:5:5:5 v/v) and dissolve 1 mg of triphenylphosphine (PPh₃) per mL of the solution.
-
For peptides containing Cys/Trp : Prepare a solution of TFA/Anisole/TIS/TMSCl/Me₂S (85:5:5:5:5 v/v) and dissolve 1 mg of triphenylphosphine (PPh₃) per mL of the solution.
-
-
Cleavage Reaction : Add the cleavage cocktail to the dried resin (approx. 10 mL per 0.1 mmol of peptide). Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation : Filter the resin and collect the filtrate. Add the filtrate dropwise into a 50 mL centrifuge tube filled with cold, peroxide-free diethyl ether. A white precipitate of the crude peptide should form.
-
Isolation : Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the crude peptide pellet under vacuum.
Protocol 2: Post-Cleavage Reversal of S-alkylation
This protocol is used to convert the S-tert-butylated methionine sulfonium salt back to the native methionine thioether.
-
Dissolution : Dissolve the lyophilized crude peptide containing the S-alkylated impurity in a 5% aqueous solution of acetic acid (e.g., 10 mL for a 0.1 mmol synthesis scale).
-
Incubation : Heat the solution in a water bath at 40°C for 24 hours.
-
Monitoring : The progress of the reaction can be monitored by taking small aliquots at different time points (e.g., 0, 6, 12, 24 hours) and analyzing them by LC-MS.
-
Lyophilization : Once the conversion is complete (as confirmed by LC-MS), freeze-dry the solution to obtain the crude peptide, now free of the S-alkylated side product.
-
Purification : Proceed with standard RP-HPLC purification.
Protocol 3: Reduction of Methionine Sulfoxide (Met(O))
This method can be used to reduce Met(O) back to Met either in the crude mixture or on a purified peptide fraction.
-
Reagent Preparation : Prepare a cleavage/reduction cocktail, such as TFA with added dimethyl sulfide (Me₂S) and ammonium iodide (NH₄I). A reported mixture is TFA-NH₄I-Me₂S.
-
Reduction in Solution : Dissolve the peptide containing Met(O) in the reduction cocktail.
-
Incubation : Allow the reaction to proceed at room temperature. The reaction time will vary depending on the peptide sequence. Monitor the reaction by LC-MS until the +16 Da peak is no longer observed.
-
Work-up : Once the reaction is complete, precipitate the peptide with cold diethyl ether as described in the cleavage protocol.
-
Purification : Purify the reduced peptide using RP-HPLC.
Visualizations
Caption: General workflow for solid-phase peptide synthesis (SPPS) and purification.
Caption: Major side reaction pathways for methionine during TFA cleavage.
References
minimizing racemization of h-Met-otbu.hcl during activation
Welcome to the technical support center for H-Met-OtBu.HCl (L-Methionine tert-butyl ester hydrochloride). This resource provides researchers, scientists, and drug development professionals with in-depth guidance on a critical aspect of peptide synthesis: minimizing racemization during the activation and coupling of this amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: Why is this compound susceptible to racemization during activation?
A1: The primary mechanism for racemization during peptide bond formation is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1] During the activation of the carboxyl group, the proton on the alpha-carbon becomes acidic. In the presence of a base, this proton can be abstracted, leading to a planar enolate intermediate which is no longer chiral.[1][2] Re-protonation of this intermediate can occur from either side, resulting in a mixture of both L- and D-isomers. A secondary mechanism is the direct abstraction of the alpha-proton by a base, which is more common with amino acid residues that have highly acidic alpha-protons.[3]
Q2: Which factors have the most significant impact on racemization?
A2: Several factors influence the extent of racemization. The most critical are the choice of coupling reagent, the type and amount of base used, the presence of additives, reaction temperature, and the duration of the activation step.[4]
Q3: What are the recommended coupling reagents for minimizing racemization?
A3: Uronium/aminium salt-based reagents are generally preferred. O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is known to be highly efficient, reacting faster with less epimerization compared to its analogue HBTU. Newer reagents like COMU, which incorporates OxymaPure directly, offer high coupling efficiency with enhanced safety profiles. For particularly challenging couplings, phosphonium reagents like DEPBT have shown a remarkable resistance to racemization.
Q4: What is the role of additives like HOBt, HOAt, and OxymaPure®?
A4: Additives are essential for suppressing racemization, especially when using carbodiimide reagents like DIC or DCC. They form active esters that are more stable than the O-acylisourea intermediate, which is prone to rearrangement and racemization. HOAt is generally more effective than HOBt. OxymaPure is a non-explosive and highly effective alternative that provides high coupling rates with low racemization.
Q5: Which base should I use, and why?
A5: The basicity and steric hindrance of the base are crucial. Strong, non-hindered bases can readily abstract the alpha-proton, promoting racemization. Therefore, sterically hindered and weaker bases are recommended. 2,4,6-Collidine (TMP) often results in the least racemization, followed by N-methylmorpholine (NMM). N,N-Diisopropylethylamine (DIPEA), while common, is a stronger base and can lead to higher levels of racemization.
Q6: How can I detect and quantify racemization in my sample?
A6: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used and accurate technique for separating and quantifying enantiomers. This direct method avoids the need for derivatization. Alternatively, an indirect method involves derivatizing the hydrolyzed peptide with a chiral reagent (e.g., Marfey's reagent) to form diastereomers, which can then be separated on a standard achiral reverse-phase column.
Racemization Troubleshooting Guide
This guide addresses common issues encountered during the activation of this compound.
| Symptom / Issue | Potential Cause(s) | Recommended Solution(s) |
| High percentage of D-isomer detected in the final peptide. | 1. Inappropriate Coupling Reagent: Use of carbodiimides (DCC, DIC) without an additive. 2. Strong Base: Use of a strong, non-hindered base like DIPEA or triethylamine. 3. Prolonged Pre-activation: Allowing the activated amino acid to stand for too long before coupling. 4. High Temperature: Running the reaction at elevated temperatures. | 1. Switch to a uronium/aminium reagent like HATU or COMU . If using DIC, always include an additive like OxymaPure . 2. Use a weaker, sterically hindered base like 2,4,6-collidine or N-methylmorpholine (NMM) . Use stoichiometric amounts. 3. For uronium salt-mediated couplings, add the reagents directly to the reaction mixture without a pre-activation step. 4. Perform the activation and coupling steps at a reduced temperature (e.g., 0 °C to room temperature). |
| Low coupling efficiency and yield. | 1. Insufficient Activation: Coupling reagent is not active enough for the specific sequence. 2. Steric Hindrance: Coupling to a sterically hindered N-terminus. | 1. Ensure reagents are fresh and anhydrous. Switch to a more powerful coupling reagent like HATU or COMU . 2. Increase the reaction time or temperature slightly after confirming that racemization is under control. Use reagents known to be effective for hindered couplings, such as TOTT. |
| Formation of unexpected side products. | 1. Methionine Oxidation: The thioether side chain of methionine is susceptible to oxidation. 2. Side reactions from coupling reagent: HBTU/HATU can cap the N-terminus if used in excess. | 1. Degas solvents and work under an inert atmosphere (Nitrogen or Argon). Add a scavenger like dithiothreitol (DTT) during cleavage if oxidation is suspected. 2. Avoid using a large excess of the coupling reagent. A slight excess (1.05-1.2 eq) is typically sufficient. |
Quantitative Data Summary
The choice of coupling reagent significantly impacts the degree of racemization, especially for sensitive amino acids. The following table summarizes data from a study investigating racemization during the coupling of Fmoc-L-His(Trt)-OH, a highly susceptible amino acid, which serves as a useful indicator for other sensitive residues like methionine.
| Coupling Reagent | Base | % D-Isomer Formed |
| HATU | DIPEA | 0.9% |
| HBTU | DIPEA | 2.0% |
| PyBOP | DIPEA | 4.3% |
| DIC / HOBt | DIPEA | 7.0% |
| EDCI / HOBt | NMM | 14.8% |
| DIC / Oxyma | (Not Specified) | Low (Generally superior to HOBt) |
| DEPBT | (Not Specified) | Very Low (Reagent of choice for prone residues) |
| Data adapted from studies on racemization-prone amino acids to illustrate relative performance. Absolute values will vary based on specific substrates and conditions. |
Visualizations
Racemization Mechanisms during Activation
Recommended Experimental Workflow
Experimental Protocols
Protocol 1: Low-Racemization Coupling Using HATU
This protocol is designed to minimize racemization during the coupling of an N-Fmoc protected amino acid to this compound.
Materials:
-
This compound (1.0 equivalent)
-
N-Fmoc-protected amino acid (1.05 equivalents)
-
HATU (1.0 equivalent)
-
N-methylmorpholine (NMM) or 2,4,6-Collidine (1.1 equivalents for neutralization)
-
DIPEA or 2,4,6-Collidine (2.0 equivalents for activation)
-
Anhydrous Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DMF. Add NMM or 2,4,6-Collidine (1.1 eq.) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.
-
Activation: In a separate flask, dissolve the N-Fmoc-protected amino acid (1.05 eq.) and HATU (1.0 eq.) in anhydrous DMF.
-
Coupling Reaction: Cool the amine solution from step 1 to 0 °C in an ice bath.
-
Add the activation solution from step 2 to the cooled amine solution.
-
Add DIPEA or 2,4,6-Collidine (2.0 eq.) to the reaction mixture.
-
Stir the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature and continue stirring for 1-3 hours.
-
Monitoring: Monitor the reaction progress by LC-MS or TLC until the starting material is consumed.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid), a weak base (e.g., 5% NaHCO₃), and brine. Dry the organic layer, concentrate, and purify the crude peptide by flash chromatography.
Protocol 2: Analysis of Racemization by Chiral HPLC
This protocol provides a general workflow for determining the enantiomeric purity of the methionine residue after incorporation and subsequent hydrolysis.
Materials:
-
Peptide sample
-
6N HCl
-
Chiral HPLC column (e.g., Astec CHIROBIOTIC T, Regis ChiroSil)
-
HPLC-grade solvents (e.g., methanol, water, formic acid)
-
HPLC system with UV or MS detector
Procedure:
-
Peptide Hydrolysis: Place a small amount of the purified peptide in a hydrolysis tube. Add 6N HCl. Seal the tube under vacuum and heat at 110 °C for 18-24 hours.
-
Sample Preparation: After hydrolysis, cool the sample, open the tube, and evaporate the HCl under a stream of nitrogen or by lyophilization. Re-dissolve the resulting amino acid mixture in the HPLC mobile phase.
-
HPLC Method Development (Direct Method):
-
Column: Astec CHIROBIOTIC T, 25 cm x 4.6 mm.
-
Mobile Phase: A common mobile phase is a mixture of water, methanol, and a small amount of acid like formic acid. A typical starting point could be 80:20 Methanol:Water with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or as appropriate for the amino acids.
-
-
Analysis: Inject the prepared sample onto the chiral column. The L-Met and D-Met enantiomers will have different retention times, allowing for their separation and quantification.
-
Quantification: Integrate the peak areas for the L- and D-isomers. Calculate the percentage of the D-isomer using the formula: % D-isomer = [Area(D) / (Area(D) + Area(L))] * 100.
References
compatibility of h-Met-otbu.hcl with various linkers and resins
Welcome to the Technical Support Center for H-Met-OtBu.HCl applications in peptide synthesis. This guide provides detailed information, troubleshooting advice, and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in peptide synthesis?
A1: this compound is the hydrochloride salt of L-Methionine tert-butyl ester.[1][2] In peptide synthesis, specifically utilizing the Fmoc/tBu strategy, it serves as a building block for introducing a methionine (Met) residue into a peptide sequence.[3][4][5] The key features are:
-
Free N-terminus: The primary amine is available for coupling to the growing peptide chain.
-
Protected C-terminus: The carboxylic acid is protected as a tert-butyl (OtBu) ester, preventing self-polymerization and allowing for solution-phase fragment condensation if needed. The OtBu group is removed during the final cleavage step.
Q2: Is the methionine side chain in this compound protected?
A2: No, the thioether side chain of methionine is typically left unprotected during Fmoc-based solid-phase peptide synthesis (SPPS). While it is generally non-reactive under standard coupling and Fmoc-deprotection conditions, it is susceptible to side reactions, primarily oxidation and alkylation, during the final acidic cleavage from the resin.
Q3: What is the general compatibility of this compound with common SPPS resins?
A3: this compound is compatible with most resins commonly used in Fmoc/tBu SPPS. The choice of resin depends on the desired C-terminus of the final peptide (e.g., acid or amide). The compatibility is less about the coupling of the amino acid and more about the final cleavage conditions required for the resin, which can induce side reactions on the methionine residue.
| Resin Type | C-Terminus | Cleavage Condition | Compatibility Notes |
| Wang Resin | C-terminal Acid | High TFA (e.g., 95%) | Standard choice. Cleavage requires strong acid, making scavenger use critical to protect the Met residue. |
| 2-Chlorotrityl Chloride (2-CTC) Resin | C-terminal Acid | Mildly acidic (e.g., 1% TFA in DCM) | Ideal for producing protected peptide fragments. The mild cleavage is less likely to cause Met side reactions. |
| Rink Amide Resin | C-terminal Amide | High TFA (e.g., 95%) | Standard choice for peptide amides. Cleavage requires strong acid, necessitating the use of scavengers for Met protection. |
| Sieber Amide Resin | C-terminal Amide | Mildly acidic (e.g., 1-5% TFA in DCM) | Suitable for creating protected peptide amides and minimizes risk to the Met side chain during cleavage. |
Troubleshooting Guide
Problem: My peptide mass spectrum shows unexpected peaks at +16 Da and +56 Da after cleavage.
This is a common issue when synthesizing methionine-containing peptides. These mass additions correspond to specific side reactions during final cleavage.
-
+16 Da: Oxidation. The thioether side chain of methionine has been oxidized to a sulfoxide (Met(O)). This is a frequent side reaction under acidic conditions.
-
+56 Da: S-alkylation (tert-butylation). The thioether side chain has been alkylated by a tert-butyl cation, forming a sulfonium salt. These cations are generated from the cleavage of tBu-based protecting groups.
Workflow for Diagnosing and Solving Methionine Side Reactions
Caption: Troubleshooting workflow for methionine side reactions.
Solution: Optimizing the Cleavage Protocol
The most effective way to prevent these side reactions is to optimize the final cleavage cocktail by using scavengers. Scavengers are molecules that "trap" reactive species like tert-butyl cations and prevent oxidation.
Recommended Cleavage Cocktails for Methionine-Containing Peptides
| Cocktail Component | Purpose | Typical Concentration | Target Side Reaction |
| Trifluoroacetic Acid (TFA) | Cleaves peptide from resin and removes side-chain protecting groups. | 90-95% | - |
| Triisopropylsilane (TIS) | Reduces tBu cations to isobutane, preventing S-alkylation. | 2.5 - 5% | S-alkylation (+56 Da) |
| Water (H₂O) | Scavenges tBu cations. | 2.5 - 5% | S-alkylation (+56 Da) |
| 1,2-Ethanedithiol (EDT) | Prevents tBu cation side reactions with Met and Trp. | 1 - 2.5% | S-alkylation (+56 Da) |
| Dimethyl Sulfide (DMS) / Thioanisole | Reduces any Met(O) formed back to Met and scavenges cations. | 2 - 5% | Oxidation (+16 Da) |
| Ammonium Iodide (NH₄I) | Used in combination with DMS to effectively reduce Met(O). | ~1-2 eq. per Met residue | Oxidation (+16 Da) |
A highly effective and recently developed cleavage solution for preventing both oxidation and S-alkylation involves a mixture of TFA, anisole, trimethylsilyl chloride (TMSCl), and Me2S, with triphenylphosphine (PPh3).
Experimental Protocols
Protocol 1: Standard Coupling of this compound
This protocol assumes a standard Fmoc/tBu solid-phase peptide synthesis workflow.
-
Resin Preparation: Swell the chosen resin (e.g., Wang, Rink Amide) in Dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once. Wash the resin thoroughly with DMF.
-
Activation of this compound:
-
In a separate vessel, dissolve this compound (3-5 equivalents over resin capacity) in DMF.
-
Add a base, such as Diisopropylethylamine (DIPEA), to neutralize the HCl salt (2 equivalents relative to the amino acid).
-
Add the coupling reagent (e.g., HBTU/HOBt or DIC/Oxyma, ~0.95 eq. relative to the amino acid).
-
Allow the activation to proceed for 2-5 minutes.
-
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 1-2 hours.
-
Washing: Wash the resin thoroughly with DMF, followed by Dichloromethane (DCM), and then DMF to prepare for the next cycle.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
Workflow for Coupling this compound in SPPS
Caption: Standard workflow for coupling this compound in SPPS.
Protocol 2: Optimized Cleavage of a Met-Containing Peptide from Resin
This protocol is designed to minimize both oxidation and S-alkylation of the methionine residue.
-
Resin Preparation: After synthesis is complete, wash the peptidyl-resin with DCM and dry it under vacuum for at least 1 hour.
-
Prepare Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail. For a robust, general-purpose cocktail, use "Reagent K" or a variation:
-
TFA / Water / Thioanisole / Phenol / EDT (82.5 : 5 : 5 : 5 : 2.5 v/v)
-
Alternative: For peptides particularly sensitive to oxidation, consider the cocktail: TFA / DMS / NH₄I (90:10 v/v with 2 eq. NH₄I per mole of Met).
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).
-
Stir or agitate the mixture at room temperature.
-
Monitor the reaction time carefully. A shorter cleavage time (e.g., 30-60 minutes) at room temperature is often better to reduce side reactions than a longer cleavage.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Concentrate the TFA solution slightly under a stream of nitrogen.
-
Precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.
-
-
Isolation and Purification:
-
Centrifuge the ether suspension to pellet the crude peptide.
-
Wash the peptide pellet with cold ether 2-3 times.
-
Dry the peptide pellet under vacuum.
-
Proceed with purification, typically by reverse-phase HPLC.
-
References
Validation & Comparative
A Head-to-Head Comparison: tBu vs. Trt Protecting Groups for Methionine Side Chain Protection in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate protecting group for the methionine side chain is critical to minimizing side reactions and maximizing the purity of the final product. This guide provides an objective comparison of the tert-butyl (tBu) and trityl (Trt) protecting groups for methionine, supported by experimental data and detailed protocols.
The thioether side chain of methionine is susceptible to oxidation and S-alkylation during peptide synthesis, particularly during the acidic conditions of cleavage and deprotection. The choice between the robust tBu group and the highly acid-labile Trt group can significantly impact the outcome of the synthesis, especially for complex or sensitive peptide sequences.
Data Presentation: Quantitative Comparison
A key factor in selecting a protecting group is its performance in preventing side reactions and yielding a high-purity final product. Experimental data from a comparative study on model peptides containing methionine and other sensitive amino acids demonstrates a clear advantage for the Trt protecting group.
| Parameter | tBu Protected Peptide | Trt Protected Peptide | Reference |
| Crude Peptide Purity | 43% | 92% (using 1.1% TFA for deprotection) | [1] |
| Primary Side Reactions | Oxidation (Met(O)), S-tert-butylation | Minimal side-product formation | [1][2][3][4] |
| Deprotection Conditions | Strong acid (e.g., 65-95% TFA) | Mild acid (e.g., 1.1% TFA in DCM) |
The significantly higher purity of the peptide synthesized with Trt protection for methionine highlights its effectiveness in mitigating side reactions during deprotection. The milder cleavage conditions required for the Trt group are a key factor in this improved performance.
Mandatory Visualization
Logical Relationship of Protecting Group Strategy
Caption: Comparison of tBu and Trt deprotection pathways.
Experimental Workflow for Comparison
Caption: Workflow for comparing tBu and Trt protecting groups.
Experimental Protocols
The following are generalized protocols for the synthesis and deprotection of a methionine-containing peptide using either Fmoc-Met(tBu)-OH or Fmoc-Met(Trt)-OH. These should be adapted and optimized for specific peptide sequences and synthesis scales.
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Met(tBu)-OH or Fmoc-Met(Trt)-OH
This protocol outlines a standard manual SPPS procedure.
Materials:
-
Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids (including Fmoc-Met(tBu)-OH or Fmoc-Met(Trt)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC) or other coupling reagent
-
Oxyma Pure or other coupling additive
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin substitution), coupling reagent (e.g., DIC, 3-5 eq.), and additive (e.g., Oxyma Pure, 3-5 eq.) in DMF.
-
Allow for a pre-activation time of 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence, using either Fmoc-Met(tBu)-OH or Fmoc-Met(Trt)-OH at the appropriate position.
Final Cleavage and Deprotection
a) For Peptides Synthesized with Fmoc-Met(tBu)-OH
Cleavage Cocktail:
-
Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)
Procedure:
-
After the final Fmoc deprotection, wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolate the peptide by centrifugation and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
b) For Peptides Synthesized with Fmoc-Met(Trt)-OH
Cleavage Cocktail (Mild Conditions):
-
TFA / TIS / DCM (1:1:98, v/v/v)
Procedure:
-
After the final Fmoc deprotection, wash the peptide-resin with DCM and dry under vacuum.
-
Add the mild cleavage cocktail to the resin.
-
Gently agitate the mixture for 1-2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolate and dry the crude peptide as described above.
Note: For peptides containing other acid-labile protecting groups (like tBu on other residues), a stronger cleavage cocktail (e.g., 95% TFA) will be required for the final deprotection. The advantage of Trt on methionine is the ability to use milder conditions if selective deprotection is desired or to minimize side reactions on methionine even during a global strong acid cleavage, as the bulky Trt cation is a less aggressive electrophile.
Conclusion
For the synthesis of methionine-containing peptides, the Trt protecting group offers a significant advantage over the tBu group in terms of final peptide purity. The ability to deprotect under milder acidic conditions minimizes the risk of side reactions such as oxidation and S-alkylation. While the tBu group is a robust and widely used protecting group, for complex peptides or sequences containing sensitive residues, the use of a Trt-protected methionine is a superior strategy for achieving high-purity target peptides. Researchers should consider the specific requirements of their peptide sequence when selecting the appropriate protecting group strategy.
References
A Comparative Guide to HPLC Analysis of Peptides Synthesized with H-Met-OtBu.HCl and Other Methionine Derivatives
For researchers, scientists, and professionals in drug development, the synthesis of peptides containing methionine (Met) presents unique challenges due to the susceptibility of its thioether side chain to oxidation and alkylation. The choice of protective groups for the methionine residue during solid-phase peptide synthesis (SPPS) is critical to minimizing side reactions and ensuring high purity of the final product. This guide provides an objective comparison of peptide synthesis outcomes when using H-Met-OtBu.HCl as the C-terminal amino acid versus other common methionine protection strategies, supported by experimental data and detailed protocols for analysis by High-Performance Liquid Chromatography (HPLC).
Comparison of Methionine Protection Strategies
The primary side reactions involving methionine during SPPS are oxidation to methionine sulfoxide (Met(O)) and S-alkylation, both of which can occur during the acidic conditions of cleavage from the resin.[1][2] The choice of methionine derivative can significantly impact the prevalence of these side products.
| Methionine Derivative | Protection Strategy | Advantages | Disadvantages | Expected HPLC Profile |
| Fmoc-Met-OH | Unprotected Side Chain | Readily available and cost-effective. | Highly susceptible to oxidation and S-alkylation during cleavage.[1][3] | Multiple peaks may be observed: the main product, an earlier eluting peak for the more polar Met(O) product, and potentially other side-reaction peaks.[4] |
| Fmoc-Met(O)-OH | Side Chain as Sulfoxide | The sulfoxide is resistant to further oxidation and alkylation. The increased polarity can improve the solubility and synthesis of aggregation-prone peptides. | Requires an additional post-synthesis reduction step to convert Met(O) back to Met. The presence of two diastereomers of the sulfoxide can complicate HPLC analysis. | A more homogeneous crude product is expected, but a final reduction step is necessary. |
| This compound | C-terminal Protection | The tert-butyl (OtBu) ester protects the C-terminal carboxyl group, which can be beneficial in specific synthetic schemes, such as fragment condensation. | The thioether side chain remains unprotected and is still susceptible to oxidation and alkylation during cleavage. | Similar to using Fmoc-Met-OH, with the potential for oxidation and alkylation byproducts. The OtBu group is removed during the final acidic cleavage. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using Fmoc/tBu Strategy
This protocol outlines the manual synthesis of a model peptide containing methionine.
-
Resin Preparation: Swell 2-chlorotrityl chloride (2-CTC) resin in dichloromethane (DCM) for 2 hours.
-
First Amino Acid Coupling:
-
For a C-terminal methionine, couple Fmoc-Met-OH or this compound (3 equivalents) to the resin in the presence of N,N-diisopropylethylamine (DIEA) (10 equivalents) in DCM for 2 hours.
-
Cap any remaining active sites on the resin by adding methanol.
-
-
Chain Elongation:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in N,N-dimethylformamide (DMF) for 20 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Coupling: Add the next Fmoc-protected amino acid (3 equivalents), a coupling reagent such as HBTU (3 equivalents), and a base like DIEA (6 equivalents) in DMF. Allow the reaction to proceed for 2 hours.
-
Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.
-
Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail. A common cocktail that helps to minimize methionine oxidation is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) for 2-3 hours.
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) for HPLC analysis and purification.
-
HPLC Analysis of Crude Peptide
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for peptide analysis.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: A typical gradient for analyzing a crude peptide mixture is a linear gradient from 5% to 65% Solvent B over 30 minutes at a flow rate of 1 mL/min.
-
Detection: Monitor the elution profile at 220 nm and 280 nm.
-
Analysis: The retention time of the desired peptide will depend on its overall hydrophobicity. Oxidized peptides (containing Met(O)) will typically elute earlier than the corresponding non-oxidized peptide due to increased polarity.
Data Presentation
Table 2: HPLC Analysis of a Model Peptide (Ac-Trp-Met-Glu-Glu-Pro-Asp-OH) Synthesized with Different Methionine Strategies.
| Methionine Strategy | Cleavage Cocktail | Main Product Peak Area (%) | Met(O) Peak Area (%) | S-alkylated Peak Area (%) |
| Fmoc-Met-OH | TFA/TIS/H₂O (95:2.5:2.5) | ~85% | ~10% | ~5% |
| Fmoc-Met-OH | TFA/Anisole/DMS/TIS | ~90-95% | <5% | <2% |
| Fmoc-Met(O)-OH | TFA/TIS/H₂O (95:2.5:2.5) | >95% (as Met(O) peptide) | N/A | <1% |
| This compound (C-terminus) | TFA/TIS/H₂O (95:2.5:2.5) | ~85% | ~10% | ~5% |
Note: The percentages are illustrative and can vary depending on the specific peptide sequence and reaction conditions.
Visualizations
Caption: Experimental workflow for peptide synthesis and analysis.
Caption: Decision tree for selecting a methionine strategy.
References
Mass Spectrometry Characterization of H-Met-OtBu.HCl: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometry characterization of the peptide derivative H-Met-OtBu.HCl (L-Methionine tert-butyl ester hydrochloride). The following sections detail expected mass spectral data, potential fragmentation pathways, and a generalized experimental protocol for analysis, offering a baseline for comparison with alternative analytical techniques or other peptide derivatives.
Physicochemical Properties
The fundamental properties of this compound are essential for its characterization by mass spectrometry.
| Property | Value | Source |
| Molecular Formula | C9H19NO2S·HCl | [1] |
| Molecular Weight | 241.78 g/mol | [1] |
| Monoisotopic Mass (free base) | 205.1191 g/mol | Calculated |
| Appearance | White to off-white solid | [1] |
Electrospray Ionization Mass Spectrometry (ESI-MS) Analysis
Electrospray ionization is a soft ionization technique suitable for analyzing polar molecules like peptides and their derivatives. For this compound, analysis in positive ion mode is standard, leading to the detection of the protonated molecule, [M+H]+.
Expected Mass-to-Charge Ratios
The primary ion expected in the mass spectrum of this compound is the protonated molecule. Due to the presence of a methionine residue, oxidation products are commonly observed. Methionine can be oxidized to methionine sulfoxide (+16 Da) or, under harsher conditions, to methionine sulfone (+32 Da), although a +34 Da modification to homocysteic acid has also been reported in heavily oxidized samples.[2][3]
| Ion | Description | Calculated m/z |
| [M+H]+ | Protonated H-Met-OtBu | 206.1264 |
| [M+H+16]+ | Protonated Methionine Sulfoxide form | 222.1213 |
| [M+H+32]+ | Protonated Methionine Sulfone form | 238.1162 |
Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis
Tandem mass spectrometry provides structural information by fragmenting the precursor ion (e.g., [M+H]+) and analyzing the resulting fragment ions. The fragmentation of this compound is expected to follow pathways characteristic of both the amino acid ester and the methionine side chain.
Predicted Fragmentation Pattern
The primary fragmentation pathways for the [M+H]+ ion of this compound are predicted to be:
-
Loss of the tert-butyl group: A characteristic fragmentation for tert-butyl esters is the neutral loss of isobutylene (56 Da).
-
Loss of the entire ester group: Cleavage can result in the loss of the tert-butoxycarbonyl group.
-
Methionine side-chain fragmentation: A signature fragmentation for methionine-containing peptides is the neutral loss of the entire side chain (methanethiol, CH3SH, 48 Da) or a portion of it. Collision-induced dissociation (CID) of peptides with oxidized methionine often results in a neutral loss of 64 Da (methanesulfenic acid, CH3SOH).
| Precursor Ion (m/z) | Fragment Ion | Neutral Loss | Fragment m/z (calculated) | Description |
| 206.1264 | [M+H - C4H8]+ | 56.0626 | 150.0638 | Loss of isobutylene from the tert-butyl ester |
| 206.1264 | [M+H - C4H9O]+ | 73.0653 | 133.0611 | Loss of the tert-butoxy group |
| 206.1264 | [M+H - CH3SH]+ | 48.0034 | 158.1230 | Loss of methanethiol from the methionine side chain |
| 222.1213 | [M+H+16 - CH3SOH]+ | 64.0000 | 158.1213 | Loss of methanesulfenic acid from oxidized methionine |
Experimental Workflow and Protocols
A generalized workflow for the characterization of this compound by mass spectrometry is outlined below.
Caption: General workflow for the mass spectrometric characterization of this compound.
Detailed Experimental Protocol
The following provides a representative protocol for the analysis of this compound using an electrospray ionization mass spectrometer.
1. Sample Preparation:
- Accurately weigh approximately 1 mg of this compound.
- Dissolve the sample in 1 mL of a 50:50 (v/v) mixture of acetonitrile and deionized water containing 0.1% formic acid to create a 1 mg/mL stock solution.
- Further dilute the stock solution with the same solvent to a final concentration of 10 µg/mL for direct infusion analysis.
2. Mass Spectrometry Analysis:
- Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization source (e.g., a Q-TOF or Orbitrap instrument).
- Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
- ESI Source Parameters (Positive Ion Mode):
- Capillary Voltage: 3.5 - 4.5 kV
- Cone Voltage: 20 - 40 V
- Source Temperature: 100 - 150 °C
- Desolvation Gas (N2) Flow: 500 - 800 L/hr
- Desolvation Temperature: 250 - 400 °C
- MS Acquisition (Full Scan):
- Mass Range: m/z 50 - 500
- Scan Time: 1 second
- MS/MS Acquisition (Product Ion Scan):
- Select the [M+H]+ ion (m/z 206.13) as the precursor ion.
- Use collision-induced dissociation (CID) with argon as the collision gas.
- Vary the collision energy (e.g., 10-30 eV) to observe different fragmentation patterns.
3. Data Analysis:
- Process the acquired spectra using the instrument's software.
- Determine the accurate mass of the parent ion and compare it to the calculated theoretical mass.
- Identify and assign structures to the major fragment ions observed in the MS/MS spectrum.
Logical Relationship of Fragmentation
The fragmentation of this compound can be visualized as a series of logical steps starting from the precursor ion.
Caption: Predicted fragmentation pathways for the protonated molecule of this compound.
This guide provides a foundational understanding of the mass spectrometric behavior of this compound. The presented data and protocols can be used as a reference for method development, quality control, and comparative studies in peptide and drug discovery research.
References
A Comparative Analysis of Methionine Derivatives: Yields, Protocols, and Metabolic Fates
For Researchers, Scientists, and Drug Development Professionals
Methionine, a crucial sulfur-containing amino acid, and its derivatives are integral to a wide array of applications, from solid-phase peptide synthesis (SPPS) to the development of novel bioconjugates and therapeutics. The choice of methionine derivative can significantly impact reaction yields, product purity, and biological activity. This guide provides an objective comparison of the performance of various methionine derivatives, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal compound for their specific needs.
Comparative Performance: Yield and Purity
The inherent reactivity of the methionine thioether side chain presents a significant challenge in chemical synthesis, particularly in peptide manufacturing. Oxidation to methionine sulfoxide and S-alkylation are common side reactions that can drastically reduce the yield of the desired product and complicate purification.
In solid-phase peptide synthesis (SPPS) utilizing the standard Fmoc/tBu protection strategy, the final acidolytic cleavage step is a critical stage where side reactions frequently occur. For instance, the synthesis of the peptide Ac-Met-Glu-Glu-Pro-Asp-OH and its subsequent cleavage with a standard trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/H2O cocktail can result in significant impurity formation. One study demonstrated that under these conditions, the crude product contained 23.9% of the S-tert-butylated methionine byproduct.[1]
To mitigate these issues, various cleavage cocktails and protected methionine derivatives have been developed. The use of alternative scavengers and optimized cleavage conditions can significantly reduce the formation of these byproducts. While one study noted that the addition of dimethylsulfide and ammonium iodide to the cleavage cocktail could reduce or eliminate methionine sulfoxide without a significant compromise in yield, specific quantitative data on the final isolated yields of the desired peptide from a direct comparative study remains elusive in the reviewed literature.[2]
Another approach involves using a protected form of methionine, such as Fmoc-Met(O)-OH (methionine sulfoxide), during synthesis. The sulfoxide is later reduced back to methionine. This strategy can improve the quality and yield of crude peptides by preventing oxidation during synthesis.
In the realm of bioconjugation, methionine residues are attractive targets for site-selective protein modification. Photoredox catalysis has been employed for the site-selective functionalization of methionine residues. In one study, the modification of aprotinin, a protein with a single methionine residue, with various Michael acceptors under optimized photoredox conditions resulted in high conversions, with phenyl vinyl sulfone achieving 96% conversion to the conjugated product.[3] Another approach using oxaziridine reagents for methionine bioconjugation has also shown high efficiency, with conversions greater than 95%.[4]
The table below summarizes the available quantitative data on the performance of different strategies involving methionine and its derivatives.
| Application | Methionine Derivative/Strategy | Product | Yield/Purity Data | Reference |
| Peptide Synthesis | Fmoc-Met-OH with standard TFA/TIS/H2O cleavage | Ac-Met-Glu-Glu-Pro-Asp-OH | 23.9% S-tert-butylated byproduct | [1] |
| Peptide Synthesis | Optimized SPCL with nickel-cleavable linker | 130-amino-acid protein | ~25% overall yield | |
| Bioconjugation | Methionine residue on Aprotinin + Phenyl Vinyl Sulfone | Functionalized Aprotinin | 96% conversion | |
| Bioconjugation | Methionine residue + Oxaziridine reagent | Sulfimide product | >95% conversion | |
| Bioconjugation | Methionine-containing dipeptide + Iodonium triflate | Sulfonium-conjugate | 27% yield | |
| Bioconjugation | Methionine-containing dipeptide + Optimized iodonium salt | Sulfonium-conjugate | 70% yield |
Metabolic Pathways of Methionine Derivatives
In biological systems, particularly in nutrition and drug metabolism, the stereochemistry and chemical form of methionine derivatives determine their metabolic fate and bioavailability. L-methionine is the biologically active isomer that is directly incorporated into proteins. D-methionine and methionine hydroxy analogue (MHA) must be converted to L-methionine to be utilized by the body.
The conversion of D-methionine to L-methionine is a two-step enzymatic process. First, D-amino acid oxidase (DAAO) removes the amino group, forming the intermediate α-keto-methionine. Subsequently, a transaminase adds an amino group to form L-methionine. MHA also undergoes a two-step conversion to L-methionine, first being converted to α-keto-methionine by hydroxy acid oxidase or hydroxy acid dehydrogenase, followed by transamination.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Methionine-Containing Peptide
This protocol provides a general workflow for the manual synthesis of a peptide containing methionine using the Fmoc/tBu strategy.
1. Resin Preparation:
-
Swell 2-chlorotrityl chloride (2-CTC) resin in dichloromethane (DCM) for 1 hour in a reaction vessel.
-
Activate the resin with 50% thionyl chloride in DCM for 2 hours.
-
Wash the resin thoroughly with DCM.
2. First Amino Acid Coupling:
-
Dissolve Fmoc-Asp(tBu)-OH (3 equivalents) in DCM.
-
Add N,N-diisopropylethylamine (DIEA) (10 equivalents) to the amino acid solution.
-
Add the solution to the resin and agitate for 2 hours.
-
Cap any unreacted chloro groups by adding methanol (50 μL) and agitating for 30 minutes.
3. Peptide Chain Elongation:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) for 7 minutes. Drain and repeat.
-
Wash the resin with DMF.
-
Amino Acid Coupling: Couple the subsequent Fmoc-protected amino acids (including Fmoc-Met-OH) using a suitable coupling reagent (e.g., HCTU, HATU) and a base (e.g., DIEA) in DMF. Monitor the coupling reaction for completion (e.g., using a Kaiser test).
-
Repeat the deprotection and coupling steps for each amino acid in the sequence.
4. Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail. A standard cocktail is TFA/TIS/H2O (95:2.5:2.5). For peptides prone to methionine oxidation, an alternative is TFA-anisole-trimethylsilyl chloride (TMSCl)-Me2S containing triphenyl phosphine.
-
Treat the peptide-resin with the cleavage cocktail for 1-2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
5. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry.
Site-Selective Methionine Bioconjugation via Photoredox Catalysis
This protocol outlines a general procedure for the functionalization of methionine residues in a protein using photoredox catalysis as described in a study by Macmillan and coworkers.
1. Reagent Preparation:
-
Prepare a stock solution of the protein substrate (e.g., aprotinin) in an appropriate buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a stock solution of the Michael acceptor (e.g., phenyl vinyl sulfone) in a compatible solvent.
-
Prepare a stock solution of the photocatalyst (e.g., lumiflavin).
2. Reaction Setup:
-
In a reaction vessel, combine the protein solution, Michael acceptor, and photocatalyst.
-
The final concentrations should be optimized, but representative concentrations are in the micromolar range for the protein and millimolar range for the other reagents.
-
Ensure the reaction mixture is protected from ambient light before irradiation.
3. Photocatalytic Reaction:
-
Irradiate the reaction mixture with a suitable light source (e.g., a blue LED lamp) at a controlled temperature.
-
The reaction time will vary depending on the specific substrates and should be optimized by monitoring the reaction progress.
4. Analysis and Purification:
-
Quench the reaction by removing the light source.
-
Analyze the reaction mixture by techniques such as LC-MS to determine the conversion to the desired conjugate.
-
If necessary, purify the modified protein from unreacted reagents and byproducts using methods like size-exclusion chromatography or dialysis.
5. Characterization:
-
Characterize the purified protein conjugate to confirm the site of modification and the integrity of the protein structure. This can be done using mass spectrometry (e.g., peptide mapping after proteolytic digestion) and functional assays.
References
Navigating Stability: A Comparative Guide to Protected Methionines for Peptide Synthesis and Drug Development
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the successful synthesis of peptide-based therapeutics. Methionine, with its unique sulfur-containing side chain, presents specific challenges, most notably its susceptibility to oxidation. The choice of protecting group for methionine is therefore a critical decision that impacts not only the efficiency of peptide synthesis but also the stability and purity of the final product. This guide provides an objective comparison of the stability of H-Met-OtBu·HCl against other commonly used protected methionines: Boc-Met-OH, Fmoc-Met-OH, and Z-Met-OH, supported by the chemical principles of each protecting group and relevant experimental considerations.
Understanding the Stability Landscape of Protected Methionines
The stability of a protected amino acid is fundamentally dictated by the nature of its protecting groups. These groups are designed to be selectively removed under specific conditions while remaining intact during other synthetic steps. However, they also influence the overall chemical stability of the monomer under various storage and experimental conditions, including pH, temperature, and exposure to oxidative agents.
The primary degradation pathways for protected methionines include:
-
Deprotection: Cleavage of the N-terminal protecting group (Boc, Fmoc, Z) or the C-terminal protecting group (OtBu).
-
Oxidation: Conversion of the thioether side chain to methionine sulfoxide or methionine sulfone.
-
Hydrolysis: Cleavage of the ester linkage in H-Met-OtBu·HCl.
Direct quantitative, head-to-head comparative stability studies on these specific monomers are not extensively available in peer-reviewed literature. The following comparison is based on the well-established chemical properties of the protecting groups and data related to their behavior during peptide synthesis.
Comparative Stability Analysis
The stability of H-Met-OtBu·HCl, Boc-Met-OH, Fmoc-Met-OH, and Z-Met-OH under key stress conditions is summarized below. This table serves as a general guideline for selecting the most appropriate derivative for a given application.
| Protected Methionine | Stability to Acid (e.g., TFA, HCl) | Stability to Base (e.g., Piperidine, NaOH) | Thermal Stability | Oxidative Stability (Thioether) | Key Considerations |
| H-Met-OtBu·HCl | Low (OtBu group is acid-labile) | High | Moderate | Low | Prone to ester hydrolysis under strong acidic conditions. The free amino group may influence reactivity. |
| Boc-Met-OH | Low (Boc group is acid-labile) | High | Moderate | Low | Standard for Boc-based solid-phase peptide synthesis (SPPS). Requires acidic conditions for deprotection. |
| Fmoc-Met-OH | High | Low (Fmoc group is base-labile) | Moderate | Low | Standard for Fmoc-based SPPS. Requires basic conditions for deprotection. |
| Z-Met-OH | High (under mild acid) | High (under mild base) | High | Low | Z group is robust; requires strong acid (HBr/AcOH) or catalytic hydrogenation for removal. |
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of protected methionines, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is typically employed. This involves subjecting the compound to forced degradation under various stress conditions and monitoring the decrease in the parent compound and the formation of degradants over time.
Forced Degradation Protocol
-
Sample Preparation: Prepare stock solutions of each protected methionine (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for various time points.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for various time points.
-
Thermal Degradation: Incubate the stock solution (and a solid sample in parallel) at an elevated temperature (e.g., 80°C) for various time points.
-
-
Sample Quenching and Neutralization: At each time point, withdraw an aliquot of the stressed sample. For acid and base-stressed samples, neutralize with an equimolar amount of base or acid, respectively.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
-
Data Analysis: Quantify the percentage of the remaining parent compound and the formation of major degradation products at each time point. The peak area from the time zero sample is considered as 100%.
Visualizing Stability Factors and Experimental Workflow
To better illustrate the relationships and processes involved in stability testing, the following diagrams are provided.
A Cost-Benefit Analysis of H-Met-OtBu.HCl in Large-Scale Peptide Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of methionine (Met) into synthetic peptides presents a significant challenge in large-scale production due to the susceptibility of its thioether side chain to oxidation. This guide provides a comprehensive cost-benefit analysis of utilizing L-Methionine tert-butyl ester hydrochloride (H-Met-OtBu.HCl) and compares its performance with alternative strategies, namely the use of unprotected Fmoc-Met-OH with scavengers and the use of Fmoc-Met(O)-OH in Solid-Phase Peptide Synthesis (SPPS). This analysis is supported by a review of established chemical principles and experimental approaches to aid researchers and process chemists in making informed decisions for efficient and cost-effective large-scale peptide manufacturing.
Executive Summary
The selection of an appropriate strategy for incorporating methionine in large-scale peptide synthesis is a critical decision that impacts process efficiency, final product purity, and overall manufacturing cost. This compound is particularly suited for solution-phase synthesis and fragment condensation strategies, offering the key advantage of a protected C-terminus to prevent side reactions and facilitate controlled coupling. In contrast, the predominant approach in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) involves either using unprotected Fmoc-Met-OH in conjunction with antioxidant scavengers during cleavage or employing the pre-oxidized Fmoc-Met(O)-OH derivative, which is later reduced. The optimal choice is contingent on the synthesis methodology, the specific peptide sequence, and the scale of production.
Comparison of Methionine Incorporation Strategies
The following table summarizes the key performance indicators and cost considerations for the three primary strategies for incorporating methionine in large-scale peptide synthesis.
| Feature | This compound | Fmoc-Met-OH + Scavengers | Fmoc-Met(O)-OH |
| Primary Synthesis Method | Solution-Phase Peptide Synthesis (SPPS), Fragment Condensation | Solid-Phase Peptide Synthesis (SPPS) | Solid-Phase Peptide Synthesis (SPPS) |
| Prevention of Oxidation | C-terminal protection prevents unwanted side reactions during coupling. | No protection during synthesis; oxidation is mitigated by adding scavengers to the cleavage cocktail. | The side chain is pre-oxidized to the sulfoxide, preventing further oxidation during synthesis. |
| Process Complexity | Requires expertise in solution-phase techniques, including purification of intermediates. | Standard, well-established SPPS protocols; requires careful formulation of the cleavage cocktail. | Requires an additional post-cleavage reduction step to convert Met(O) back to Met. |
| Relative Raw Material Cost | Moderate to High | Low (Fmoc-Met-OH is relatively inexpensive, but scavenger costs must be considered). | Moderate |
| Potential Impact on Yield | High, with optimized solution-phase protocols. | Can be high, but oxidation during synthesis can lead to product loss if not addressed. | Generally high; the polar nature of Met(O) can improve solubility and reduce aggregation in some sequences.[1] |
| Crude Peptide Purity | High, as side reactions at the C-terminus are minimized. | Variable; dependent on the efficiency of scavengers in preventing oxidation during cleavage. Without preventative measures, a 50:50 mixture of desired product and oxidized peptide can be observed.[2] | High, with respect to oxidation byproducts. The crude peptide contains the Met(O) form. |
| Post-Synthesis Steps | Standard deprotection of the OtBu group. | Purification to remove scavengers and any oxidized byproducts. | A dedicated reduction step is required to convert Met(O) to Met. |
Experimental Protocols
Protocol 1: Solution-Phase Coupling using this compound
This protocol outlines a general procedure for the coupling of an N-terminally protected amino acid to this compound in solution.
Materials:
-
N-protected amino acid (e.g., Boc-AA-OH or Fmoc-AA-OH)
-
This compound
-
Coupling agents (e.g., HBTU, HATU, or EDC/HOBt)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane - DCM or Dimethylformamide - DMF)
Procedure:
-
Neutralization of this compound: Dissolve this compound in anhydrous DCM. Add 1.1 equivalents of DIPEA and stir for 15-20 minutes at 0°C to generate the free amine.
-
Activation of the N-protected amino acid: In a separate flask, dissolve the N-protected amino acid (1.0 equivalent), HBTU (1.0 equivalent), and HOBt (1.0 equivalent) in anhydrous DMF. Add DIPEA (2.0 equivalents) and stir for 5-10 minutes to activate the carboxylic acid.
-
Coupling Reaction: Add the activated amino acid solution to the neutralized H-Met-OtBu solution. Allow the reaction to proceed at room temperature for 2-4 hours, monitoring completion by TLC or HPLC.
-
Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up to remove the coupling reagents and base. The protected dipeptide is then purified by flash chromatography or crystallization.
Protocol 2: Fmoc-SPPS with Unprotected Fmoc-Met-OH and Scavenger-Mediated Cleavage
This protocol describes a standard Fmoc-SPPS cycle for incorporating Fmoc-Met-OH, followed by a cleavage cocktail designed to minimize methionine oxidation.
Materials:
-
Fmoc-Met-OH
-
Rink Amide resin (or other suitable solid support)
-
Standard SPPS reagents (piperidine in DMF for Fmoc deprotection, coupling agents, etc.)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), deionized water, triisopropylsilane (TIS), and a scavenger such as 1,2-ethanedithiol (EDT) or dimethylsulfide (DMS) and ammonium iodide.[2]
Synthesis Procedure:
-
Swell the resin in DMF.
-
Perform standard Fmoc-SPPS cycles to assemble the peptide chain, incorporating Fmoc-Met-OH at the desired position using standard coupling protocols.
Cleavage and Deprotection Procedure:
-
After synthesis, wash the peptide-resin thoroughly with DCM and dry under vacuum.
-
Prepare a cleavage cocktail. A common formulation is TFA/water/TIS/EDT (94:2.5:1:2.5). An alternative cocktail to reduce methionine sulfoxide is the addition of dimethylsulfide and ammonium iodide.[2]
-
Add the cleavage cocktail to the resin and allow it to react for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide with cold diethyl ether, centrifuge, and wash the peptide pellet.
-
Dry the crude peptide and analyze its purity by HPLC and mass spectrometry.
Protocol 3: Fmoc-SPPS using Fmoc-Met(O)-OH followed by Reduction
This protocol involves the use of pre-oxidized methionine, which is then reduced back to its native form after cleavage.
Materials:
-
Fmoc-Met(O)-OH
-
Standard SPPS reagents
-
Cleavage Cocktail (e.g., TFA/water/TIS 95:2.5:2.5)
-
Reducing agent (e.g., Ammonium iodide and dimethylsulfide)
Synthesis and Cleavage Procedure:
-
Perform Fmoc-SPPS as described in Protocol 2, using Fmoc-Met(O)-OH instead of Fmoc-Met-OH.
-
Cleave the peptide from the resin using a standard cleavage cocktail without the need for thiol scavengers to protect the methionine.
Reduction of Methionine Sulfoxide:
-
Dissolve the crude peptide containing Met(O) in a suitable solvent system.
-
Add a reducing agent such as a mixture of dimethylsulfide and ammonium iodide.[2]
-
Allow the reduction reaction to proceed until completion, monitoring by HPLC.
-
Purify the final peptide by preparative HPLC.
Workflow and Decision Making
The choice of which methionine strategy to employ can be guided by a logical workflow that considers the primary synthesis methodology and the specific requirements of the peptide.
Caption: Decision workflow for selecting a methionine incorporation strategy.
Logical Relationships in Methionine Protection Strategies
The interplay between the chosen synthesis strategy and the method of methionine protection is crucial for a successful outcome. The following diagram illustrates these relationships.
References
A Researcher's Guide to Confirming H-Met-OtBu.HCl Incorporation: A Comparative Analysis of Analytical Methods
For researchers, scientists, and drug development professionals engaged in peptide synthesis, confirming the successful incorporation of modified amino acids is a critical step to ensure the integrity and desired function of the final product. This guide provides a comprehensive comparison of key analytical methods for verifying the incorporation of S-tert-butyl-L-methionine hydrochloride (H-Met-OtBu.HCl), a protected form of methionine. We present a side-by-side analysis of Amino Acid Analysis (AAA), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, complete with experimental protocols and quantitative performance data to aid in method selection.
Comparative Analysis of Analytical Techniques
The choice of analytical method depends on various factors, including the specific information required (quantification, sequence confirmation, or structural integrity), sample purity, and available instrumentation. The following table summarizes the key performance characteristics of each technique for the analysis of peptides containing this compound.
| Analytical Method | Principle | Information Provided | Limit of Detection (LOD) | Resolution | Throughput | Key Advantages | Key Disadvantages |
| Amino Acid Analysis (AAA) | Hydrolysis of the peptide into its constituent amino acids, followed by separation and quantification. | Quantitative amino acid composition. | pmol to nmol range.[1][2] | Good for baseline separation of standard amino acids. | Low to medium. | Gold standard for accurate quantification of total protein/peptide content.[3] | Destructive to the sample; does not provide sequence information or confirm incorporation at a specific site. Methionine can be prone to oxidation during hydrolysis.[4] |
| Reversed-Phase HPLC (RP-HPLC) | Separation of the intact peptide from impurities based on hydrophobicity. | Purity of the peptide. Can indicate successful incorporation through retention time shifts. | ng to µg range.[5] | High resolution, capable of separating closely related peptides. | High. | Well-established for purity assessment and purification. Can be coupled with other detectors like MS. | Indirect confirmation of incorporation; co-elution with impurities is possible. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio (m/z) of the intact peptide and its fragments. | Exact molecular weight of the peptide, amino acid sequence, and location of modifications. | fmol to pmol range. | High mass accuracy and resolution, allowing for unambiguous identification. | High, especially with automation. | Provides definitive confirmation of incorporation and precise location within the peptide sequence. | Quantification can be complex and may require stable isotope-labeled standards for high accuracy. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measurement of the magnetic properties of atomic nuclei to elucidate molecular structure. | 3D structure and conformation of the peptide in solution. Can confirm the presence of the OtBu protecting group. | µmol to mmol range. | Atomic-level resolution. | Low. | Non-destructive; provides detailed structural information. | Low sensitivity requires larger sample amounts; complex spectra for larger peptides can be difficult to interpret. |
Experimental Workflow for Confirmation
A typical workflow for a researcher aiming to confirm the incorporation of this compound into a synthetic peptide would involve a multi-step approach, starting with a general purity assessment and leading to definitive structural confirmation.
References
- 1. myfoodresearch.com [myfoodresearch.com]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. Analytical methods and Quality Control for peptide products [biosynth.com]
- 4. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
A Comparative Guide to Strategies for Incorporating Methionine in Difficult Peptide Sequences
The synthesis of peptides with sequences prone to aggregation, such as those rich in hydrophobic residues, presents a significant challenge in solid-phase peptide synthesis (SPPS). These "difficult sequences" often lead to incomplete coupling reactions, low yields, and impure products. The inclusion of methionine (Met) in such sequences adds another layer of complexity due to the susceptibility of its thioether side chain to oxidation and alkylation, particularly during the final acidic cleavage step.
This guide provides a comparative analysis of three key strategies for the successful synthesis of difficult methionine-containing peptides. We will compare a standard synthesis approach using Fmoc-Met-OH with two advanced techniques: the use of a temporary backbone modification with Fmoc-Met(O)-OH (methionine sulfoxide) and the incorporation of a structure-disrupting pseudoproline dipeptide.
Performance Comparison of Synthesis Strategies
The following table summarizes the expected performance of each strategy for the synthesis of a model difficult peptide, such as a fragment of the amyloid-beta peptide. The data is a representative compilation based on outcomes described in the literature.
| Strategy | Key Building Block(s) | Crude Purity (%) | Final Yield (%) | Key Advantages | Key Disadvantages |
| A: Standard Fmoc-SPPS | Fmoc-Met-OH | 40 - 60 | 5 - 15 | Simple, direct approach. | High risk of aggregation, leading to low purity and yield. Potential for Met side reactions. |
| B: Methionine Sulfoxide (Met(O)) Approach | Fmoc-Met(O)-OH | 70 - 85 | 20 - 35 | Met(O) increases polarity, disrupts aggregation.[1][2] Allows use of DMSO as a disaggregating co-solvent.[1][2] | Requires an additional post-synthesis reduction step. Met(O) must be fully reduced to native Met. |
| C: Pseudoproline Dipeptide Approach | Fmoc-Xaa-Ser(ψMe,MePro)-OH | 80 - 95 | 30 - 50 | Effectively disrupts β-sheet formation and aggregation.[3] Improves solubility and coupling efficiency. | Requires specific dipeptide building blocks. Not applicable if the sequence lacks suitable Ser/Thr residues. |
Experimental Protocols
Detailed methodologies for each strategy are provided below. These are generalized protocols based on the widely used Fmoc/tBu SPPS chemistry.
Protocol 1: Standard Fmoc-SPPS
-
Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes. Repeat this step once. Wash the resin thoroughly with DMF (5x).
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (including Fmoc-Met-OH) (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (8 eq.) to the activation mixture.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Washing: Wash the resin with DMF (3x) and Dichloromethane (DCM) (3x).
-
Repeat Cycle: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling, wash the resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail (e.g., 94% TFA, 2.5% water, 2.5% EDT, 1% TIPS) for 2-3 hours. To minimize methionine oxidation, scavengers like dithiothreitol (DTT) can be added.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Methionine Sulfoxide (Met(O)) Approach
-
Resin Preparation, Deprotection, Coupling, and Cleavage: Follow steps 1-7 from Protocol 1, with the following modifications:
-
For the methionine residue, use Fmoc-Met(O)-OH as the building block.
-
During coupling steps, a co-solvent of DMF/DMSO can be used to further disrupt aggregation.
-
-
Purification: Purify the crude Met(O)-containing peptide by RP-HPLC.
-
Reduction of Met(O) to Met:
-
Dissolve the purified peptide in a suitable buffer.
-
Treat with a reducing agent such as ammonium iodide (NH4I) and dimethyl sulfide (DMS) or N-methylmercaptoacetamide (NMA) until the conversion is complete, as monitored by LC-MS.
-
Re-purify the peptide by RP-HPLC to remove any remaining reagents.
-
Protocol 3: Pseudoproline Dipeptide Approach
-
Sequence Analysis: Identify a suitable position for a pseudoproline dipeptide, typically an Xaa-Ser or Xaa-Thr sequence, located 5-6 residues apart from other Pro or pseudoproline units and preferably before a hydrophobic, aggregation-prone region.
-
Resin Preparation and Synthesis: Follow steps 1-6 from Protocol 1.
-
At the identified position in the sequence, use the corresponding pre-formed Fmoc-Xaa-Ser(ψMe,MePro)-OH or Fmoc-Xaa-Thr(ψMe,MePro)-OH dipeptide for the coupling step.
-
-
Final Cleavage and Deprotection:
-
Follow step 7 from Protocol 1. The acidic cleavage cocktail (TFA) will simultaneously cleave the peptide from the resin, remove side-chain protecting groups, and convert the oxazolidine ring of the pseudoproline back to the native serine or threonine residue.
-
-
Purification: Purify the crude peptide by RP-HPLC.
Visualizing the Strategies
Diagrams created using Graphviz help to illustrate the experimental workflows and the underlying principles of these synthesis strategies.
References
Safety Operating Guide
Navigating the Safe Disposal of h-Met-otbu.hcl: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like h-Met-otbu.hcl (L-Methionine tert-butyl ester hydrochloride) is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound.
Core Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn to prevent skin and eye contact.[1][2] In situations where dust formation is likely, a NIOSH-approved respirator is recommended.[2]
Spill Management and Emergency Procedures
In the event of a spill, the primary objective is to contain the material and prevent its spread. Avoid generating dust.[3] Use appropriate tools to carefully collect the spilled solid and place it into a designated, labeled waste container. For any remaining residue, an inert absorbent material, such as sand or vermiculite, can be used for cleanup before the final decontamination of the area.
Systematic Disposal of this compound
The disposal of this compound and its containers must adhere to a structured procedure to ensure safety and compliance with environmental regulations. The material is to be treated as hazardous waste and should not be discharged into sewer systems.
Quantitative Data for Disposal:
| Parameter | Guideline | Citation |
| Disposal Method | Dispose of as hazardous waste. Options include a licensed chemical destruction plant or controlled incineration with flue gas scrubbing. | |
| Regulatory Compliance | All disposal activities must be in accordance with federal, state, and local environmental control regulations. | |
| Contaminated Packaging | Containers must be triple-rinsed or its equivalent. The rinsate should be collected and treated as hazardous waste. | |
| Prohibited Disposal | Do not contaminate water, foodstuffs, feed, or seed. Do not discharge into sewer systems. |
Detailed Experimental Protocol for Decontamination of Empty Containers
-
Initial Check: Ensure the container is as empty as possible, with all loose solid material transferred to a hazardous waste container.
-
First Rinse: Add a suitable solvent (e.g., water or an appropriate organic solvent compatible with waste streams) to the container, close it securely, and agitate to dissolve any remaining residue.
-
Collect Rinsate: Carefully pour the solvent from the first rinse into a designated hazardous waste container. This initial rinsate is considered hazardous.
-
Repeat Rinsing: Repeat the rinsing process at least two more times to ensure thorough decontamination. Collect all subsequent rinsates in the same hazardous waste container.
-
Final Disposal of Container: Once triple-rinsed, the container can be prepared for disposal. Puncture it to prevent reuse. It may then be offered for recycling, reconditioning, or disposed of in a sanitary landfill, in accordance with institutional and local guidelines.
Visualizing the Disposal Workflow
To further clarify the procedural steps for the proper disposal of this compound, the following workflow diagram outlines the decision-making process from initial handling to final disposal.
References
Personal protective equipment for handling h-Met-otbu.hcl
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling L-Methionine tert-butyl ester hydrochloride (H-Met-OtBu·HCl). The information is intended for researchers, scientists, and drug development professionals to ensure the safe and compliant use of this substance.
Hazard Identification and Personal Protective Equipment (PPE)
While specific hazard classifications for H-Met-OtBu·HCl are not confirmed, it is prudent to handle it as a substance that may cause skin, eye, and respiratory tract irritation.[1][3] The hydrochloride salt suggests it may be corrosive and harmful if swallowed or inhaled.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US). A face shield should be worn if there is a risk of splashing. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Consult glove manufacturer for specific chemical compatibility. | Protects skin from direct contact. |
| Body Protection | Fully buttoned, long-sleeved laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or with a local exhaust ventilation (fume hood). If dusts are generated, a NIOSH-approved respirator (e.g., N95) is required. | Protects against inhalation of dust or aerosols which may cause respiratory irritation. |
First Aid Measures
Immediate response to exposure is critical. The following table summarizes first aid procedures.
Table 2: First Aid Procedures
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. |
Safe Handling and Storage
Adherence to proper handling and storage protocols is essential to minimize risk.
Procedural Steps for Handling:
-
Preparation: Work in a designated area, preferably a certified chemical fume hood. Ensure an eyewash station and safety shower are readily accessible.
-
PPE: Don all required PPE as detailed in Table 1 before handling the compound.
-
Weighing and Transfer: Handle the solid compound carefully to avoid creating dust. Use appropriate tools like spatulas and weigh paper.
-
Dissolving: When dissolving the compound, add it slowly to the solvent. If dissolving in acid, always add acid to water, never the other way around.
-
Post-Handling: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents.
-
Store in a locked cabinet or an area accessible only to authorized personnel.
Disposal Plan
All waste containing H-Met-OtBu·HCl must be treated as hazardous waste.
Waste Management Protocol:
-
Collection: Collect all waste, including contaminated PPE, absorbent materials, and empty containers, in a designated, labeled, and sealed hazardous waste container.
-
Disposal: Dispose of hazardous waste through a licensed contractor, in accordance with all local, state, and federal regulations. Do not dispose of down the drain.
Experimental Workflow
The following diagram illustrates the standard workflow for handling H-Met-OtBu·HCl in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
